molecular formula C17H21NO2 B1311689 2-(Dibenzylamino)propane-1,3-diol CAS No. 246232-73-5

2-(Dibenzylamino)propane-1,3-diol

Cat. No.: B1311689
CAS No.: 246232-73-5
M. Wt: 271.35 g/mol
InChI Key: GFYRDQXZVIHUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzylamino)propane-1,3-diol is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibenzylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYRDQXZVIHUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451842
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246232-73-5
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in the development of various chemical reagents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a disubstituted aminodiol that serves as a versatile precursor in organic synthesis. Notably, it is a key starting material for the preparation of disulfide-reducing agents such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT)[1]. The dibenzyl groups provide steric hindrance and influence the electronic properties of the amino group, making it a valuable building block for more complex molecules. This guide details a reliable and reproducible protocol for its laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound is achieved through the N,N-dibenzylation of 2-aminopropane-1,3-diol (serinol). This reaction proceeds via a nucleophilic substitution where the primary amine of serinol displaces the bromide from two molecules of benzyl bromide. Anhydrous potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

General Reaction:

2-aminopropane-1,3-diol + 2 Benzyl bromide --(K₂CO₃, EtOH, Reflux)--> this compound

Experimental Protocol

A detailed methodology for the synthesis of this compound is provided below, based on established procedures[1].

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminopropane-1,3-diolC₃H₉NO₂91.110.5 g5.48
Benzyl bromideC₇H₇Br171.042.0 mL (2.89 g)17.01
Anhydrous Potassium CarbonateK₂CO₃138.212.34 g17.01
Ethanol (EtOH)C₂H₅OH46.0750 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.113 x 20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension with continuous stirring.

  • Heat the resulting mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and other volatile components under reduced pressure.

  • Quench the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude product can be further purified by column chromatography on silica gel, although for many subsequent steps, the crude material may be of sufficient purity.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂
Molar Mass271.35 g/mol [2]
IUPAC NameThis compound[2]
CAS Number246232-73-5[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reagents 1. Mix 2-aminopropane-1,3-diol, K₂CO₃, and EtOH Start->Reagents AddBnBr 2. Add Benzyl Bromide dropwise Reagents->AddBnBr Reflux 3. Reflux for 16 hours AddBnBr->Reflux Workup1 4. Cool and remove volatiles Reflux->Workup1 Workup2 5. Quench with NaHCO₃ and extract with EtOAc Workup1->Workup2 Workup3 6. Dry with MgSO₄ and filter Workup2->Workup3 FinalProduct 7. Concentrate to obtain This compound Workup3->FinalProduct End End FinalProduct->End

Synthesis workflow for this compound.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol described in this guide offers a straightforward and effective method for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, making it accessible for most chemical research laboratories. The resulting product is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel disulfide-reducing agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identifiers

2-(Dibenzylamino)propane-1,3-diol, also known as N,N-dibenzyl-DL-serinol, is a derivative of 2-aminopropane-1,3-diol (serinol) where the amino group is protected by two benzyl groups.

Chemical Structure:

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 246232-73-5[1]
Molecular Formula C₁₇H₂₁NO₂[1]
Molecular Weight 271.35 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO
InChI Key GFYRDQXZVIHUKQ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the available computed and experimental physicochemical data for this compound is presented below. It is important to note that experimental values for several key properties have not been reported in the reviewed literature.

PropertyValueData TypeSource
Molecular Weight 271.35 g/mol ComputedPubChem[1]
XLogP3 1.9ComputedPubChem[1]
Hydrogen Bond Donors 2ComputedPubChem
Hydrogen Bond Acceptors 3ComputedPubChem
Rotatable Bond Count 6ComputedPubChem
Topological Polar Surface Area 43.7 ŲComputedPubChem[1], MOLBASE[1]
Heavy Atom Count 20ComputedPubChem
Formal Charge 0ComputedPubChem
Complexity 249ComputedPubChem

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol with benzyl bromide. The following protocol is adapted from a published procedure.[3]

Materials:

  • 2-aminopropane-1,3-diol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-hexane

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

  • Reflux the resulting mixture for 16 hours.

  • After completion, cool the reaction mixture to room temperature and remove the volatiles under reduced pressure.

  • Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Triturate the crude product with n-hexane and filter to obtain this compound as a white solid (1.41 g, 95% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product r1 2-aminopropane-1,3-diol cond Reflux, 16h r1->cond r2 Benzyl bromide r2->cond r3 K2CO3 (base) r3->cond r4 EtOH (solvent) r4->cond w1 Evaporation cond->w1 w2 Quench (NaHCO3) w1->w2 w3 Extraction (EtOAc) w2->w3 w4 Drying (MgSO4) w3->w4 w5 Filtration w4->w5 w6 Evaporation w5->w6 p1 Trituration (n-hexane) w6->p1 p2 Filtration p1->p2 product This compound p2->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

Technique Data
¹H NMR (400 MHz, DMSO-d₆, 25 °C)δ 7.36 (d, J = 7.52 Hz, 4H), 7.28 (t, J = 7.64 Hz, 4H), 7.19 (t, J = 7.17 Hz, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62–3.54 (m, 4H), 2.72–2.67 (m, 1H)
¹³C NMR (100 MHz, DMSO-d₆, 25 °C)δ 140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1
LC-MS (m/z)Calculated for C₁₇H₂₁NO₂ [M+H]⁺ 272.16, found 272.22

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, it is noteworthy that this compound serves as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent.[3] Disulfide-reducing agents play a crucial role in protein chemistry and cellular biology by cleaving disulfide bonds, which are important for the tertiary structure and stability of many proteins.

Derivatives of the parent molecule, 2-amino-1,3-propanediol, are known to have various biological applications. For instance, certain derivatives are used in the synthesis of pharmaceuticals, including immunosuppressants.[4]

The following diagram illustrates a generalized logical relationship where this compound acts as a synthetic intermediate.

Logical_Relationship start 2-aminopropane-1,3-diol (Serinol) intermediate This compound start->intermediate N-Dibenzylation product 2-(dibenzylamino)propane-1,3-dithiol (DPDT) intermediate->product Thiolation application Disulfide-Reducing Agent product->application Application

Caption: Role as a synthetic intermediate.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and spectroscopic properties. Its utility as a precursor for disulfide-reducing agents highlights its importance in synthetic chemistry. However, a significant gap exists in the literature concerning its experimental physicochemical properties and its own potential biological activities. Further research is warranted to fully elucidate the properties of this molecule, which could open up new avenues for its application in medicinal chemistry and materials science. This guide serves as a foundational document for researchers, providing the currently available data and highlighting areas for future investigation.

References

An In-depth Technical Guide on 2-(Dibenzylamino)propane-1,3-diol (CAS: 246232-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dibenzylamino)propane-1,3-diol (CAS number 246232-73-5), a substituted serinol derivative. The primary focus of this document is to detail its chemical properties, synthesis, and its role as a key intermediate in the generation of disulfide-reducing agents. While direct biological, pharmacological, and toxicological data for this specific compound are not extensively available in current scientific literature, this guide will provide context by discussing the known biological significance of its parent compound, 2-aminopropane-1,3-diol (serinol). This document aims to be a foundational resource for researchers interested in this chemical entity and its potential applications.

Chemical and Physical Properties

This compound is a propane-1,3-diol with a dibenzylamino substituent at the C2 position. Its chemical structure and key properties are summarized below.[1][2]

PropertyValue
CAS Number 246232-73-5
Molecular Formula C₁₇H₂₁NO₂
Molecular Weight 271.35 g/mol
IUPAC Name This compound
Synonyms 2-(N,N-Dibenzyl)amino-1,3-propanediol, 1,3-Propanediol, 2-[bis(phenylmethyl)amino]-
Appearance White solid
InChI Key GFYRDQXZVIHUKQ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is well-documented as the initial step in the preparation of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT). The reaction involves the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis described by Kumar et al. (2023).[3]

Materials:

  • 2-aminopropane-1,3-diol (serinol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-hexane

Procedure:

  • To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the volatiles under reduced pressure.

  • Quench the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Triturate the crude product with n-hexane and filter to obtain this compound as a white solid.

Yield: The synthesis is reported to afford the desired product in excellent yield and high purity without the need for column purification.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_purification Purification Serinol 2-aminopropane-1,3-diol Reflux Reflux, 16h Serinol->Reflux BnBr Benzyl Bromide BnBr->Reflux K2CO3 K₂CO₃ (Base) K2CO3->Reflux EtOH Ethanol (Solvent) EtOH->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Triturate Triturate with n-hexane Concentrate->Triturate Product This compound Triturate->Product

Synthesis workflow for this compound.

Role as a Synthetic Intermediate

The primary documented application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a disulfide-reducing agent. The diol is converted to the dithiol in a two-step process involving chlorination of the hydroxyl groups followed by displacement with a thiol-containing nucleophile.

DPDT_Synthesis_Pathway Start This compound Intermediate1 Chlorinated Intermediate Start->Intermediate1 SOCl₂ Intermediate2 Thioester Intermediate Intermediate1->Intermediate2 Potassium Thioacetate End 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) Intermediate2->End HCl/MeOH

References

Synthesis of 2-(dibenzylamino)propane-1,3-diol: A Technical Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical and pharmaceutical applications. The document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate comparison between different synthetic strategies.

Primary Synthetic Route: N,N-Dibenzylation of 2-Aminopropane-1,3-diol (Serinol)

The most direct and commonly cited method for the synthesis of this compound involves the N,N-dibenzylation of the readily available starting material, 2-aminopropane-1,3-diol, also known as serinol. This reaction utilizes benzyl bromide as the benzylation agent in the presence of a base.

Starting Materials

The essential starting materials for this primary synthetic route are:

  • 2-Aminopropane-1,3-diol (Serinol): A commercially available amino alcohol.

  • Benzyl Bromide: The source of the benzyl groups for the N-alkylation.

  • Anhydrous Potassium Carbonate (K₂CO₃): Acts as a base to facilitate the reaction.

  • Ethanol (EtOH): A common solvent for this type of reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • To a stirring solution of 2-aminopropane-1,3-diol (1.0 equivalent) in ethanol, anhydrous potassium carbonate (approximately 3.1 equivalents) is added.

  • Benzyl bromide (approximately 3.1 equivalents) is then added dropwise to the stirred solution.

  • The resulting mixture is heated to reflux and maintained at this temperature for approximately 16 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted multiple times with ethyl acetate (EtOAc).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄) and filtered.

  • Finally, the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified if necessary.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the N,N-dibenzylation of 2-aminopropane-1,3-diol.

Starting Material (Equivalents)Reagent (Equivalents)Base (Equivalents)SolventReaction Time (h)TemperatureYield
2-Aminopropane-1,3-diol (1.0)Benzyl Bromide (3.1)Anhydrous K₂CO₃ (3.1)Ethanol16RefluxNot explicitly stated in the provided text, but implied to be a viable synthesis.

Alternative Synthetic Strategies for the Precursor: 2-Aminopropane-1,3-diol

A comprehensive understanding of the synthesis of this compound also involves an examination of the synthetic routes to its key precursor, 2-aminopropane-1,3-diol. Several alternative methods exist, starting from different materials.

Reductive Amination of 1,3-Dihydroxyacetone

One of the simplest routes to 2-aminopropane-1,3-diol involves the reductive amination of 1,3-dihydroxyacetone.[3] This process typically involves the reaction of the dihydroxyacetone dimer with an amine source, followed by reduction.

  • Starting Materials: 1,3-Dihydroxyacetone dimer, ammonia or a substituted amine (e.g., an alkoxyamine or benzylamine), and a reducing agent.

  • General Procedure: The 1,3-dihydroxyacetone dimer is reacted with the amine source in a suitable solvent to form an imine or alkoxyimine intermediate. This intermediate is then reduced to form 2-amino-1,3-propanediol. Hydrogenation in the presence of a catalyst (e.g., platinum on carbon) is a common reduction method.[3]

Reduction of 2-Nitro-1,3-propanediol Derivatives

Another established method is the reduction of a nitro group to an amine. This can be applied to the synthesis of 2-aminopropane-1,3-diol and its derivatives.

  • Starting Materials: A 2-nitro-1,3-propanediol derivative and a reducing agent.

  • General Procedure: The nitro-diol is reduced to the corresponding amino-diol. A variety of reducing agents can be employed for this transformation.

Synthesis from Bronopol (2-Bromo-2-nitropropane-1,3-diol)

A specific example of the above strategy involves the use of bronopol as a starting material.

  • Starting Materials: 2-Bromo-2-nitropropane-1,3-diol (Bronopol), a reducing agent (e.g., tin and hydrochloric acid).

  • General Procedure: The nitro group of bronopol is reduced to an amino group.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies, the following diagrams illustrate the reaction pathways.

G cluster_0 Primary Synthesis 2-Aminopropane-1,3-diol 2-Aminopropane-1,3-diol Product This compound 2-Aminopropane-1,3-diol->Product K2CO3, EtOH, Reflux Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product

Caption: Primary synthetic route to this compound.

G cluster_1 Alternative Precursor Syntheses cluster_2 Final Product Synthesis Dihydroxyacetone 1,3-Dihydroxyacetone Serinol 2-Aminopropane-1,3-diol Dihydroxyacetone->Serinol Reductive Amination Nitropropanediol 2-Nitro-1,3-propanediol Nitropropanediol->Serinol Reduction Bronopol Bronopol Bronopol->Serinol Reduction Serinol_2 2-Aminopropane-1,3-diol Final_Product This compound Serinol_2->Final_Product N,N-Dibenzylation

Caption: Overview of synthetic pathways to this compound.

References

A Technical Guide to the Spectral Characteristics of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(dibenzylamino)propane-1,3-diol, a versatile intermediate in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36d, J = 7.52 Hz4HAromatic (o-protons of benzyl)
7.28t, J = 7.64 Hz4HAromatic (m-protons of benzyl)
7.19t, J = 7.17 Hz2HAromatic (p-protons of benzyl)
4.33s2H-OH
3.73s4H-CH₂- (benzyl)
3.62–3.54m4H-CH₂- (propanediol)
2.72–2.67m1H-CH- (propanediol)

Solvent: DMSO-d₆, Spectrometer: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
140.7Aromatic (quaternary C of benzyl)
128.3Aromatic (o- or m-C of benzyl)
128.0Aromatic (o- or m-C of benzyl)
126.5Aromatic (p-C of benzyl)
60.5-CH- (propanediol)
59.5-CH₂- (propanediol)
54.1-CH₂- (benzyl)

Solvent: DMSO-d₆, Spectrometer: 100 MHz[1]

Table 3: Mass Spectrometry Data
m/zInterpretation
272.16[M+H]⁺ (Calculated)
272.22[M+H]⁺ (Found)

Ionization Mode: Positive Ion Mode[1]

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium to WeakC=C stretch (aromatic ring)
1250-1000Medium to StrongC-N stretch (tertiary amine)
1260-1000StrongC-O stretch (primary alcohol)
770-730, 710-690StrongC-H out-of-plane bend (monosubstituted benzene)

Note: This is a predicted spectrum based on typical functional group absorption frequencies.

Experimental Protocols

Synthesis of this compound

To a solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), anhydrous potassium carbonate (2.34 g, 17.01 mmol) was added with stirring. Benzyl bromide (2.0 mL, 17.01 mmol) was then added dropwise to the mixture. The resulting solution was refluxed for 16 hours. After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The crude product was triturated with n-hexane and filtered to yield this compound as a white solid (1.41 g, 95% yield).[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

Mass spectrometry data were obtained using a Thermo Fisher Scientific UltiMate 3000 UHPLC-ISQ EC single quadrupole mass spectrometer in positive ion mode.[1]

Infrared (IR) Spectroscopy (General Protocol)

While a specific experimental spectrum for this compound was not found, a general protocol for obtaining an IR spectrum is as follows: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectral Characterization cluster_data Data Analysis start 2-aminopropane-1,3-diol reagents Benzyl Bromide, K₂CO₃, EtOH start->reagents Reactants reaction Reflux (16h) reagents->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir nmr_data ¹H & ¹³C NMR Data Tables nmr->nmr_data ms_data Mass Spectrum Data ms->ms_data ir_data IR Spectrum Analysis ir->ir_data

Caption: Synthesis and spectral analysis workflow.

References

An In-depth Technical Guide to the Dibenzylation of 2-Aminopropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical synthesis of N,N-dibenzyl-2-aminopropane-1,3-diol, a tertiary amine, from its primary amine precursor, 2-aminopropane-1,3-diol. This transformation is of interest to researchers and drug development professionals for the synthesis of complex molecules where the protection of a primary amine or the introduction of bulky benzyl groups is required. The guide will explore the two primary mechanisms for this conversion: direct N-alkylation and reductive amination, presenting experimental protocols, quantitative data, and visual diagrams of the underlying chemical pathways.

Core Mechanisms for Dibenzylation

The dibenzylation of 2-aminopropane-1,3-diol can be achieved through two main synthetic routes:

  • Reductive Amination: This is a more controlled, two-step approach that avoids the issue of over-alkylation.[2][3] The primary amine is first reacted with two equivalents of benzaldehyde to form an intermediate imine (Schiff base). This imine is then reduced in situ to the corresponding secondary amine. The process is repeated to achieve dibenzylation. A key advantage of this method is that imines only form once on a given amine, preventing uncontrolled multiple alkylations.[3] This reaction is often carried out as a one-pot synthesis.

Experimental Protocols

Method 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the dibenzylation of a primary amine using a benzyl halide.

Materials:

  • 2-aminopropane-1,3-diol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminopropane-1,3-diol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination with Benzaldehyde

This protocol outlines a general procedure for dibenzylation via reductive amination.

Materials:

  • 2-aminopropane-1,3-diol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminopropane-1,3-diol (1.0 eq) in dichloromethane.

  • Add benzaldehyde (2.2 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the benzylation of primary amines. Note that specific yields for the dibenzylation of 2-aminopropane-1,3-diol may vary depending on the exact reaction conditions and purification methods.

ParameterDirect N-AlkylationReductive Amination
Starting Materials 2-aminopropane-1,3-diol, Benzyl bromide, Base2-aminopropane-1,3-diol, Benzaldehyde, Reducing agent
Equivalents of Benzylating Agent 2.2 eq2.2 eq
Typical Solvent Acetonitrile, DMFDichloromethane, Methanol
Typical Base/Reducing Agent K₂CO₃, Et₃NNaBH(OAc)₃, NaBH₃CN
Reaction Temperature Room temperature to reflux0°C to room temperature
Typical Reaction Time 12-24 hours2-12 hours
Reported Yields (for similar amines) Variable, often moderate due to side productsGenerally high, >80%

Visualization of Mechanisms and Workflows

To better illustrate the chemical processes, the following diagrams have been generated using the DOT language.

Direct N-Alkylation Pathway

direct_alkylation start 2-Aminopropane-1,3-diol (Primary Amine) intermediate N-benzyl-2-aminopropane-1,3-diol (Secondary Amine) start->intermediate Nucleophilic Substitution benzyl_bromide Benzyl Bromide (2 eq) base Base (e.g., K₂CO₃) product N,N-dibenzyl-2-aminopropane-1,3-diol (Tertiary Amine) intermediate->product Second Alkylation side_product Quaternary Ammonium Salt product->side_product Over-alkylation

Direct N-Alkylation of 2-aminopropane-1,3-diol.
Reductive Amination Pathway

reductive_amination start 2-Aminopropane-1,3-diol (Primary Amine) imine1 Mono-imine Intermediate start->imine1 Imine Formation benzaldehyde1 Benzaldehyde (1 eq) secondary_amine N-benzyl-2-aminopropane-1,3-diol imine1->secondary_amine Reduction reducing_agent1 Reducing Agent imine2 Di-imine Intermediate secondary_amine->imine2 Imine Formation benzaldehyde2 Benzaldehyde (1 eq) product N,N-dibenzyl-2-aminopropane-1,3-diol imine2->product Reduction reducing_agent2 Reducing Agent

Stepwise Reductive Amination of 2-aminopropane-1,3-diol.
Experimental Workflow for Reductive Amination

experimental_workflow start Dissolve 2-aminopropane-1,3-diol in Solvent add_benzaldehyde Add Benzaldehyde (Stir for 1h) start->add_benzaldehyde add_reducing_agent Add Reducing Agent (Portion-wise) add_benzaldehyde->add_reducing_agent monitor_reaction Monitor by TLC add_reducing_agent->monitor_reaction quench Quench with NaHCO₃ (aq) monitor_reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

General Experimental Workflow for Reductive Amination.

References

An In-Depth Technical Guide to the Stereoisomers of 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 2-(dibenzylamino)propane-1,3-diol, a substituted derivative of the prochiral molecule serinol. The central focus of this document is the identification of the chiral center, the resulting enantiomeric pair, and the methodologies for their synthesis, separation, and characterization. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and data presentation to facilitate further investigation and application of these stereoisomers.

Introduction to this compound and its Stereochemistry

This compound, with the molecular formula C₁₇H₂₁NO₂, is a tertiary amine and a diol. Its core structure is derived from 2-aminopropane-1,3-diol, commonly known as serinol. The substitution of the two hydrogen atoms of the primary amine with benzyl groups leads to the formation of this compound.

The key to understanding the stereochemistry of this molecule lies in its propane backbone. The central carbon atom (C2), to which the dibenzylamino group is attached, is a stereocenter or chiral center. This is because it is bonded to four different substituents:

  • A hydrogen atom (-H)

  • A dibenzylamino group (-N(CH₂Ph)₂)

  • A hydroxymethyl group (-CH₂OH) from C1

  • Another hydroxymethyl group (-CH₂OH) from C3

The presence of this single chiral center means that this compound exists as a pair of enantiomers: the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

dot graph Stereoisomers { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

racemate [label="this compound (Racemic Mixture)"]; R_isomer [label="(R)-2-(Dibenzylamino)propane-1,3-diol", pos="2,0!"]; S_isomer [label="(S)-2-(Dibenzylamino)propane-1,3-diol", pos="-2,0!"];

Stereoisomer_Relationship cluster_enantiomers Enantiomers (Non-superimposable Mirror Images) Racemic Mixture Racemic Mixture (R)-Enantiomer (R)-Enantiomer Racemic Mixture->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Racemic Mixture->(S)-Enantiomer

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.[1]

Experimental Protocol: Synthesis of Racemic this compound[1]
  • Materials:

    • 2-Aminopropane-1,3-diol (Serinol)

    • Benzyl bromide

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • n-hexane

  • Procedure:

    • To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).

    • Add benzyl bromide (3.1 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 16 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Quench the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by trituration with n-hexane to yield this compound as a white solid.

Synthesis_Workflow start Start | 2-Aminopropane-1,3-diol, Benzyl Bromide, K₂CO₃, EtOH reflux Reaction | Reflux 16h start->reflux workup Workup | 1. Evaporation 2. NaHCO₃ wash 3. EtOAc extraction reflux->workup purification Purification | Trituration with n-hexane workup->purification end_product Product | Racemic this compound purification->end_product

Separation of Enantiomers

The resolution of the racemic mixture into its individual enantiomers is a critical step for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation (General Method)
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • A chiral column, for example, a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate:

    • Typically 0.5 - 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).

  • Procedure:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Monitor the elution profile with the UV detector. The two enantiomers should appear as two distinct peaks.

Chiral_Separation_Workflow racemate Racemic Mixture | Dissolved in mobile phase injection Injection | Onto chiral HPLC column racemate->injection separation Separation | Elution with optimized mobile phase injection->separation detection Detection | UV Detector separation->detection enantiomers Resolved Peaks | (R)- and (S)-Enantiomers detection->enantiomers

Characterization of Stereoisomers

Once separated, the individual enantiomers must be characterized to confirm their identity and purity. The primary techniques for this are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree.

  • Specific Rotation [α]: The specific rotation is a characteristic physical property of a chiral compound. It is calculated from the observed rotation using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

As of the latest literature search, specific rotation values for the enantiomers of this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish between the enantiomers.

A representative ¹H NMR spectrum of racemic this compound in DMSO-d₆ shows the following characteristic signals[1]:

  • 7.36 ppm (d, 4H): Aromatic protons of the benzyl groups.

  • 7.28 ppm (t, 4H): Aromatic protons of the benzyl groups.

  • 7.19 ppm (t, 2H): Aromatic protons of the benzyl groups.

  • 4.33 ppm (s, 2H): Hydroxyl protons.

  • 3.73 ppm (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).

  • 3.62-3.54 ppm (m, 4H): Methylene protons of the diol backbone (-CH₂OH).

  • 2.72-2.67 ppm (m, 1H): Methine proton of the diol backbone (-CH-).

A representative ¹³C NMR spectrum in DMSO-d₆ shows the following signals[1]:

  • 140.7, 128.3, 128.0, 126.5 ppm: Aromatic carbons.

  • 60.5, 59.5, 54.1 ppm: Aliphatic carbons.

Quantitative Data Summary

Due to the limited availability of experimental data for the individual stereoisomers of this compound, a comprehensive quantitative table cannot be provided at this time. The table below summarizes the available data for the racemic mixture.

PropertyValueReference
Molecular FormulaC₁₇H₂₁NO₂[2]
Molecular Weight271.36 g/mol [2]
AppearanceWhite solid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.36 (d, 4H), 7.28 (t, 4H), 7.19 (t, 2H), 4.33 (s, 2H), 3.73 (s, 4H), 3.62-3.54 (m, 4H), 2.72-2.67 (m, 1H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)140.7, 128.3, 128.0, 126.5, 60.5, 59.5, 54.1[1]

Conclusion and Future Directions

This technical guide has outlined the stereochemical properties of this compound, detailing its existence as a pair of enantiomers due to a single chiral center. A reliable method for the synthesis of the racemic mixture has been presented, along with a general strategy for the separation of the enantiomers using chiral HPLC. While characterization data for the racemate is available, there is a clear need for further research to isolate and characterize the individual (R)- and (S)-enantiomers. Future work should focus on the development of a specific chiral HPLC method for their separation and the determination of their specific rotation values. Such studies are essential for elucidating the potential stereospecific biological activities of these compounds, which is of significant interest in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 2-(Dibenzylamino)propane-1,3-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(dibenzylamino)propane-1,3-diol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and outlines detailed experimental protocols for determining solubility.

Introduction

This compound, a derivative of serinol, is a chemical intermediate with potential applications in the synthesis of more complex molecules, including pharmacologically active agents.[1] Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation. The presence of two benzyl groups suggests a degree of lipophilicity, while the diol and the tertiary amine functionalities can engage in hydrogen bonding and acid-base interactions, respectively, leading to a complex solubility profile.[2][3]

Predicted and Observed Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of a closely related dithiol analogue, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), has been qualitatively described. DPDT is reported to be soluble in a range of common organic solvents.[1] This information provides a strong indication of the types of solvents that are likely to dissolve this compound.

Table 1: Qualitative Solubility of the Related Compound 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) in Various Organic Solvents [1]

Solvent Name (Abbreviation)Chemical FormulaSolvent Type
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic
Ethanol (EtOH)C₂H₅OHPolar Protic
Methanol (MeOH)CH₃OHPolar Protic
Chloroform (CHCl₃)CHCl₃Nonpolar
Dichloromethane (DCM)CH₂Cl₂Nonpolar
Acetonitrile (ACN)C₂H₃NPolar Aprotic

Generally, amines with larger hydrocarbon chains tend to be more soluble in organic solvents.[3] Given the presence of two benzyl groups, this compound is expected to be soluble in many common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., ambient temperature).

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., ethanol, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

  • Quantification:

    • Dilute the collected supernatant with a known volume of the solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

General Considerations for Amine Solubility:

  • pH Adjustment: The tertiary amine in this compound is basic and can be protonated. In aqueous systems, adjusting the pH with a dilute acid would be expected to increase its solubility.[6] While this is less relevant for purely organic solvents, the presence of acidic or basic impurities in the solvent could influence solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which the solubility is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Experimental Workflow for Solubility Determination A Start: Excess Solute Addition B Add excess this compound to a known volume of solvent A->B C Equilibration B->C D Agitate at constant temperature (24-48h) to achieve saturation C->D E Sample Collection D->E F Allow solid to settle and withdraw clear supernatant E->F G Filtration (optional but recommended) F->G H Filter supernatant to remove particulates G->H Yes I Quantification G->I No H->I J Dilute sample and analyze concentration (e.g., HPLC, UV-Vis) I->J K Data Analysis J->K L Calculate solubility from concentration and dilution factor K->L M End: Report Solubility Data L->M

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to the Theoretical Yield Calculation of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the theoretical yield of 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various chemical syntheses. The calculation is based on a specific experimental protocol, ensuring relevance and practical application for professionals in the field of drug development and chemical research.

Introduction

The accurate prediction of product yield is a fundamental aspect of chemical synthesis. The theoretical yield represents the maximum amount of product that can be generated from a given amount of reactants, assuming complete chemical reaction and no loss of material. This guide will walk through the necessary steps to calculate the theoretical yield of this compound, based on a documented synthetic route.

Reaction Scheme and Stoichiometry

The synthesis of this compound is achieved through the N-alkylation of 2-aminopropane-1,3-diol (also known as serinol) with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), and ethanol (EtOH) as the solvent. The reaction proceeds as follows:

C₃H₉NO₂ + 2 C₇H₇Br + K₂CO₃ → C₁₇H₂₁NO₂ + 2 KBr + H₂O + CO₂

This balanced chemical equation indicates that one mole of 2-aminopropane-1,3-diol reacts with two moles of benzyl bromide to produce one mole of this compound.

Experimental Protocol

The following experimental protocol, adapted from a published procedure, will be used for the theoretical yield calculation.[1]

  • Reactants:

    • 2-aminopropane-1,3-diol: 0.5 g

    • Benzyl bromide: 2.0 mL

    • Anhydrous potassium carbonate (K₂CO₃): 2.34 g

  • Solvent:

    • Ethanol (EtOH): 50 mL

  • Procedure:

    • A solution of 2-aminopropane-1,3-diol in ethanol is prepared.

    • Anhydrous potassium carbonate is added to the solution.

    • Benzyl bromide is added dropwise with stirring.

    • The mixture is refluxed for 16 hours.

Data Presentation: Reactant and Product Properties

For an accurate calculation, the physical and chemical properties of the reactants and the product are summarized in the table below.

CompoundChemical FormulaMolar Mass ( g/mol )Amount UsedDensity (g/mL)
2-aminopropane-1,3-diolC₃H₉NO₂91.11[2]0.5 gN/A
Benzyl BromideC₇H₇Br171.042.0 mL1.438
This compoundC₁₇H₂₁NO₂271.35[3]N/AN/A

Theoretical Yield Calculation

The theoretical yield is determined by the limiting reactant, which is the reactant that is completely consumed first in a chemical reaction.

Step 1: Calculate the moles of each reactant.

  • Moles of 2-aminopropane-1,3-diol:

    • Mass = 0.5 g

    • Molar Mass = 91.11 g/mol

    • Moles = Mass / Molar Mass = 0.5 g / 91.11 g/mol = 0.00548 mol

  • Moles of Benzyl Bromide:

    • Volume = 2.0 mL

    • Density = 1.438 g/mL

    • Mass = Volume × Density = 2.0 mL × 1.438 g/mL = 2.876 g

    • Molar Mass = 171.04 g/mol

    • Moles = Mass / Molar Mass = 2.876 g / 171.04 g/mol = 0.01681 mol

Step 2: Identify the limiting reactant.

Based on the stoichiometry of the balanced equation, 1 mole of 2-aminopropane-1,3-diol reacts with 2 moles of benzyl bromide.

  • Required moles of Benzyl Bromide:

    • 0.00548 mol of 2-aminopropane-1,3-diol would require 0.00548 mol × 2 = 0.01096 mol of benzyl bromide.

Since the amount of benzyl bromide used (0.01681 mol) is greater than the amount required (0.01096 mol), 2-aminopropane-1,3-diol is the limiting reactant .

Step 3: Calculate the theoretical yield of the product.

The moles of the product are determined by the moles of the limiting reactant, based on the 1:1 stoichiometric ratio between 2-aminopropane-1,3-diol and this compound.

  • Moles of this compound produced:

    • 0.00548 mol (from the limiting reactant)

  • Theoretical Yield in grams:

    • Molar Mass of product = 271.35 g/mol [3]

    • Theoretical Yield = Moles of product × Molar Mass of product

    • Theoretical Yield = 0.00548 mol × 271.35 g/mol = 1.487 g

Therefore, the theoretical yield of this compound for this reaction is 1.487 grams .

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation is depicted in the following diagram.

Theoretical_Yield_Calculation cluster_reactants Reactant Information cluster_moles Molar Calculation cluster_product Product Information reactant1 2-aminopropane-1,3-diol Mass = 0.5 g Molar Mass = 91.11 g/mol moles1 Calculate Moles of 2-aminopropane-1,3-diol (0.00548 mol) reactant1->moles1 reactant2 Benzyl Bromide Volume = 2.0 mL Density = 1.438 g/mL Molar Mass = 171.04 g/mol moles2 Calculate Moles of Benzyl Bromide (0.01681 mol) reactant2->moles2 limiting_reactant Identify Limiting Reactant (2-aminopropane-1,3-diol) moles1->limiting_reactant moles2->limiting_reactant product_moles Moles of Product (0.00548 mol) limiting_reactant->product_moles theoretical_yield Calculate Theoretical Yield (1.487 g) product_moles->theoretical_yield product_mm Molar Mass of Product (271.35 g/mol) product_mm->theoretical_yield

Caption: Workflow for Theoretical Yield Calculation.

Conclusion

This guide has provided a comprehensive and detailed approach to calculating the theoretical yield of this compound. By following the outlined steps, researchers, scientists, and drug development professionals can accurately determine the maximum expected yield for this specific synthesis, which is crucial for process optimization, cost analysis, and overall research and development efficiency.

References

An In-depth Technical Guide to 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(dibenzylamino)propane-1,3-diol, a derivative of the amino alcohol serinol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, a detailed experimental protocol for its synthesis, and places it within the broader context of serinol and its derivatives.

Discovery and History

There is limited direct information available in the scientific literature regarding the specific discovery and historical development of this compound. Its existence is primarily documented as a synthetic intermediate in the preparation of other molecules. The history of its parent compound, 2-amino-1,3-propanediol (serinol), is more extensively documented. Serinol and its derivatives have been of interest since the mid-20th century for various applications, including as precursors for antibiotics and, more recently, for the synthesis of pharmacologically active compounds. The dibenzylated form, this compound, appears to be a result of synthetic explorations utilizing serinol as a versatile starting material.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₂--INVALID-LINK--
Molecular Weight 271.35 g/mol --INVALID-LINK--
CAS Number 246232-73-5--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms 2-(N,N-Dibenzyl)amino-1,3-propanediol, N,N-dibenzyl-DL-serinol--INVALID-LINK--

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a 2023 publication where it serves as a precursor to a disulfide-reducing agent.[1]

Synthesis of this compound

  • Materials:

    • 2-aminopropane-1,3-diol (serinol)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Benzyl bromide

    • Ethanol (EtOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

    • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

    • Reflux the resulting mixture for 16 hours.

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the volatiles under reduced pressure.

    • Quench the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Synthesis Workflow

The synthesis of this compound from serinol is a straightforward N-alkylation reaction. The workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

Currently, there are no specific studies in the public domain detailing the biological or pharmacological activity of this compound. Its primary documented role is that of a chemical intermediate.[1]

However, the core structure of 2-amino-1,3-propanediol is found in various biologically active molecules. For instance, the immunosuppressive drug Fingolimod (FTY720) is a substituted 2-amino-1,3-propanediol derivative. This suggests that modifications of the serinol backbone can lead to potent pharmacological effects.

Given the presence of the two benzyl groups, it is conceivable that this compound could be investigated for a range of biological activities. The lipophilic nature imparted by the benzyl groups might influence its membrane permeability and interaction with biological targets.

Future Research Directions

The lack of biological data for this compound presents an opportunity for future research. Potential avenues of investigation could include:

  • Screening for Pharmacological Activity: Evaluating the compound for various biological activities, such as immunosuppressive, anti-inflammatory, or anti-cancer effects, based on the activities of other serinol derivatives.

  • Derivatization Studies: Using this compound as a scaffold to synthesize new derivatives with potentially enhanced biological activities.

  • Toxicological Evaluation: Assessing the cytotoxicity and overall safety profile of the compound.

The following diagram illustrates a logical workflow for future research on this compound.

Future_Research Start This compound Screening Biological Activity Screening Start->Screening Derivatization Chemical Derivatization Start->Derivatization Toxicology Toxicological Assessment Start->Toxicology Hit_Identified Active Compound Identified Screening->Hit_Identified Derivatization->Screening Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization

Caption: A proposed workflow for the future investigation of this compound.

References

Methodological & Application

Applications of 2-(Dibenzylamino)propane-1,3-diol in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-(dibenzylamino)propane-1,3-diol in organic synthesis. While its documented use is primarily as a key intermediate in the synthesis of a specialized disulfide-reducing agent, its structural motifs—a chiral backbone, a protected amine, and two hydroxyl groups—suggest potential for broader applications in asymmetric synthesis. This guide presents detailed protocols for its known application and explores its potential as a chiral auxiliary or ligand.

Precursor in the Synthesis of Disulfide-Reducing Agents

The most prominent application of this compound is as a precursor to 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a versatile disulfide-reducing agent. DPDT is noted for its stability and effectiveness in both liquid and solid phases, with a reducing capacity comparable to dithiothreitol (DTT)[1]. The synthesis is a straightforward three-step process starting from 2-aminopropane-1,3-diol (serinol)[1].

Experimental Protocols

1.1. Synthesis of this compound

This initial step involves the protection of the amino group of serinol with benzyl groups, which proceeds in high yield[1].

  • Materials: 2-aminopropane-1,3-diol, Benzyl bromide, Anhydrous Potassium Carbonate (K₂CO₃), Ethanol (EtOH), Saturated Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous K₂CO₃ (3.1 eq).

    • Add benzyl bromide (3.1 eq) dropwise to the stirring solution.

    • Reflux the resulting mixture for 16 hours.

    • After cooling to room temperature, remove the volatiles under reduced pressure.

    • Quench the residue with saturated NaHCO₃ solution and extract with EtOAc (3 x volumes).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product[1].

1.2. Synthesis of S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate

The diol is then converted to a dithioacetate intermediate.

  • Materials: this compound, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Potassium Thioacetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Triethylamine (TEA).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DCM under a nitrogen atmosphere, add excess SOCl₂.

    • Stir the mixture at 60°C for 5 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure to obtain a solid residue.

    • To this residue, add a solution of potassium thioacetate (5.0 eq) in ACN with a few drops of DMF, followed by TEA (0.1 eq).

    • Heat the reaction mixture to 60°C for 4 hours[1].

1.3. Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

The final step is the deprotection of the thioacetate to yield the desired dithiol.

  • Materials: S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate, Anhydrous HCl in Methanol, Dichloromethane (DCM), Water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To the dithioacetate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.

    • Heat the mixture at 60°C for 2 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Dilute the resulting solid residue with DCM and wash with water.

    • Collect the organic layer, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford DPDT[1].

Quantitative Data Summary
StepReactantProductYieldPurity
1. N-Dibenzylation2-aminopropane-1,3-diolThis compoundHighHigh (no column purification needed)[1]
2. ThioacetylationThis compoundS,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioateHighHigh (no column purification needed)[1]
3. DeprotectionS,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate2-(dibenzylamino)propane-1,3-dithiol (DPDT)95%High

Reaction Workflow

SynthesisWorkflow Serinol 2-aminopropane-1,3-diol DibenzylSerinol This compound Serinol->DibenzylSerinol Benzyl Bromide, K₂CO₃, EtOH, Reflux Thioacetate S,S'-(2-(dibenzylamino)propane- 1,3-diyl) diethanethioate DibenzylSerinol->Thioacetate 1. SOCl₂, DCM 2. KSAc, ACN/DMF, TEA DPDT 2-(dibenzylamino)propane-1,3-dithiol (DPDT) Thioacetate->DPDT Anhydrous HCl/MeOH

Synthetic pathway to DPDT.

Potential Applications in Asymmetric Synthesis

While direct applications of this compound as a chiral auxiliary or ligand are not extensively documented in the literature, its structure is analogous to other successful chiral aminodiols and diols used in stereoselective synthesis. The presence of a C₂-symmetric backbone (in its chiral form), vicinal hydroxyl groups, and a protected nitrogen atom makes it an attractive candidate for such applications.

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound can be derived from chiral serinol, it could potentially be used to control stereoselectivity in reactions such as:

  • Asymmetric Aldol Reactions: The diol could be converted into an ester or amide, with the chiral backbone influencing the facial selectivity of enolate attack on an aldehyde.

  • Asymmetric Alkylations: Attachment of the auxiliary to a prochiral substrate could direct the approach of an electrophile.

  • Asymmetric Diels-Alder Reactions: Dienophiles bearing the chiral auxiliary could exhibit high diastereoselectivity in cycloaddition reactions.

As a Chiral Ligand

The diol and amino functionalities of this compound make it a potential tridentate ligand for various metal catalysts. The dibenzyl groups provide steric bulk, which can be crucial for creating an effective chiral pocket around the metal center. Potential applications include:

  • Enantioselective Addition of Organometallic Reagents to Aldehydes: In situ formation of a chiral catalyst with metals like titanium or zinc could facilitate the enantioselective addition of alkyl or aryl groups to aldehydes.

  • Asymmetric Reduction of Ketones: As a ligand for borane or other reducing agents, it could enable the enantioselective reduction of prochiral ketones to chiral alcohols.

  • Asymmetric Catalysis: Derivatives of the diol could serve as ligands in a variety of other asymmetric transformations, such as hydrogenations, hydrosilylations, and cyclopropanations.

Logical Workflow for Exploring Potential Applications

PotentialApplications cluster_auxiliary As a Chiral Auxiliary cluster_ligand As a Chiral Ligand Start Chiral 2-(dibenzylamino) propane-1,3-diol Auxiliary Chiral Auxiliary Start->Auxiliary Ligand Chiral Ligand Start->Ligand Aldol Asymmetric Aldol Reactions Auxiliary->Aldol Alkylation Asymmetric Alkylations Auxiliary->Alkylation DielsAlder Asymmetric Diels-Alder Auxiliary->DielsAlder Addition Enantioselective Addition Reactions Ligand->Addition Reduction Asymmetric Reductions Ligand->Reduction Catalysis Other Asymmetric Catalysis Ligand->Catalysis

Potential applications workflow.

Conclusion

Currently, the primary and well-documented application of this compound in organic synthesis is as a stable and accessible precursor for the disulfide-reducing agent DPDT. The synthetic route is efficient and high-yielding. However, the inherent chirality and functional groups of this molecule suggest a promising, yet underexplored, potential for its use as a chiral auxiliary or ligand in a variety of asymmetric transformations. Further research into these areas could unlock new and valuable applications for this versatile building block.

References

The Role of 2-(Dibenzylamino)propane-1,3-diol as a Chemical Intermediate: Applications Beyond Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 2-(dibenzylamino)propane-1,3-diol as a chemical intermediate. While initial investigations explored its potential role in the synthesis of beta-blockers such as nadolol, this report clarifies its established application as a precursor to disulfide-reducing agents and presents the distinct synthetic pathway for nadolol.

Introduction: A Versatile Intermediate

This compound is a derivative of 2-aminopropane-1,3-diol (also known as serinol), a versatile building block in organic synthesis.[1][2] The dibenzylamino group serves as a protecting group for the primary amine, allowing for selective reactions at the hydroxyl groups. This intermediate is particularly useful in multi-step syntheses of complex molecules.

Established Application: Synthesis of a Disulfide-Reducing Agent

A primary application of this compound is in the synthesis of the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT).[3] DPDT is a dithiol compound used to cleave disulfide bonds in proteins and peptides, a critical step in various biochemical and pharmaceutical research applications.[3]

Synthetic Pathway from 2-Aminopropane-1,3-diol to DPDT

The synthesis of DPDT from 2-aminopropane-1,3-diol involves a three-step process, with this compound as a key intermediate.[3]

Synthesis_of_DPDT A 2-Aminopropane-1,3-diol B This compound A->B Benzyl Bromide, K2CO3, EtOH, Reflux C S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate B->C 1. SOCl2, DCM 2. Potassium Thioacetate, ACN, TEA D 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) C->D Anhydrous HCl/MeOH

Figure 1: Synthetic workflow for DPDT production.
Experimental Protocols

This protocol details the N-benzylation of 2-aminopropane-1,3-diol.[3]

Materials:

  • 2-Aminopropane-1,3-diol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Benzyl Bromide

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).

  • Add benzyl bromide (3.1 eq) dropwise to the stirring solution.

  • Reflux the reaction mixture for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Quench the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This protocol describes the conversion of the diol to a dithioacetate intermediate.[3]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Potassium Thioacetate

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

Procedure:

  • To a stirring solution of this compound (1.0 eq) in dichloromethane under a nitrogen atmosphere, add excess thionyl chloride.

  • Stir the mixture at 60°C for 5 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • To the residue, add a solution of potassium thioacetate (5.0 eq) in acetonitrile with a few drops of DMF, followed by triethylamine (0.1 eq).

  • Heat the reaction mixture to 60°C and monitor by TLC.

This final step involves the deprotection of the thioacetate to yield the desired dithiol.[3]

Materials:

  • S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioate

  • Anhydrous HCl in Methanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate (1.0 eq) under a nitrogen atmosphere, add anhydrous HCl in methanol.

  • Heat the mixture at 60°C for 2 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the resulting solid residue with dichloromethane and wash with water.

  • Collect the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford DPDT as a white solid.[4]

Quantitative Data
CompoundStarting MaterialReagentsYieldReference
This compound2-Aminopropane-1,3-diolBenzyl Bromide, K₂CO₃, EtOHHigh[3]
S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioateThis compoundSOCl₂, Potassium Thioacetate, TEAHigh[3]
2-(Dibenzylamino)propane-1,3-dithiol (DPDT)S,S'-(2-(Dibenzylamino)propane-1,3-diyl) diethanethioateAnhydrous HCl/MeOH95%[3]

Clarification on the Synthesis of Nadolol

Contrary to initial hypotheses, this compound is not a reported intermediate in the common synthetic routes for the beta-blocker nadolol.[5][6][7] The established synthesis of nadolol starts from 5,8-dihydro-1-naphthol.[5]

Established Synthetic Pathway of Nadolol

The synthesis of nadolol involves the reaction of 5,8-dihydro-1-naphthol with epichlorohydrin, followed by reaction with tert-butylamine and a subsequent cis-hydroxylation step.[4][5][8]

Synthesis_of_Nadolol A 5,8-Dihydro-1-naphthol B 1-(2,3-Epoxypropoxy)-5,8-dihydronaphthalene A->B Epichlorohydrin, Base C dl-1-(tert-Butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol B->C tert-Butylamine D Nadolol C->D cis-Hydroxylation

Figure 2: Synthetic workflow for Nadolol production.
Beta-Adrenergic Receptor Signaling and Nadolol's Mechanism of Action

Nadolol is a non-selective beta-adrenergic receptor antagonist.[5] It competitively blocks beta-adrenergic receptors, thereby inhibiting the action of catecholamines like adrenaline and noradrenaline. This blockage prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream effects such as reduced heart rate and contractility.[5]

Nadolol_Signaling_Pathway cluster_cell Cell Membrane Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor GsProtein Gs Protein BetaReceptor->GsProtein activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase activates ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Protein Kinase A (inactive) cAMP->PKA_inactive PKA_active Protein Kinase A (active) PKA_inactive->PKA_active activates CellularResponse Increased Heart Rate, Contractility, etc. PKA_active->CellularResponse phosphorylates targets Nadolol Nadolol Nadolol->BetaReceptor blocks

Figure 3: Inhibition of Beta-Adrenergic Receptor Signaling by Nadolol.

Broader Context and Future Directions

While this compound itself may not be a direct precursor to beta-blockers, its parent molecule, 2-aminopropane-1,3-diol (serinol), and its derivatives are important in pharmaceutical development.[9] For instance, substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for immunosuppressive activity, with FTY720 (Fingolimod) being a notable example.[10] This highlights the potential of the 2-aminopropane-1,3-diol scaffold in generating diverse and biologically active molecules.

Conclusion

This compound is a valuable chemical intermediate, with a well-documented application in the synthesis of the disulfide-reducing agent DPDT. The synthetic protocols provided herein offer a clear guide for researchers working in this area. It is crucial to note that the synthesis of the beta-blocker nadolol follows a distinct pathway that does not involve this intermediate. Future research may continue to explore the utility of the 2-aminopropane-1,3-diol scaffold in the development of novel therapeutic agents.

References

Synthesis of 2-(dibenzylamino)propane-1,3-dithiol from 2-(dibenzylamino)propane-1,3-diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a valuable disulfide-reducing agent, from its diol precursor, 2-(dibenzylamino)propane-1,3-diol. The synthesis of the diol starting material is also described. This protocol is intended for use by researchers in organic chemistry, biochemistry, and drug development who require a stable and effective reagent for the reduction of disulfide bonds in peptides, proteins, and other molecules. The straightforward and high-yielding nature of this synthesis makes DPDT an attractive alternative to other commonly used reducing agents.

Introduction

In many biological and chemical systems, the reduction of disulfide bonds is a critical step. While several disulfide-reducing agents are commercially available, they often suffer from drawbacks such as instability, unpleasant odor, or incompatibility with certain reaction conditions. 2-(dibenzylamino)propane-1,3-dithiol (DPDT) has emerged as a promising alternative, demonstrating greater stability compared to similar reagents.[1][2] Its efficacy as a reducing agent has been shown to be comparable to that of dithiothreitol (DTT) in both liquid and solid phases.[1] This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of DPDT from its diol precursor.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductReagentsYieldReference
1Synthesis of this compound2-aminopropane-1,3-diolThis compoundAnhydrous K₂CO₃, Benzyl bromide, EtOH-[1]
2Synthesis of 2-(dibenzylamino)propane-1,3-dithiolThis compound2-(dibenzylamino)propane-1,3-dithiol (DPDT)Anhydrous HCl/MeOH95%[1]

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the synthesis of the diol precursor required for the final dithiol product.[1]

Materials:

  • 2-aminopropane-1,3-diol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous K₂CO₃ (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring solution.

  • Reflux the resulting mixture for 16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the volatiles under reduced pressure using a rotary evaporator.

  • Quench the residue with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the product, this compound.

Step 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

This protocol details the conversion of the diol precursor to the final dithiol product.[1]

Materials:

  • This compound

  • Anhydrous HCl in Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Heating and stirring apparatus

  • Nitrogen gas inlet

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, add anhydrous HCl/MeOH (10 mL) to this compound (1 g, assumed from the context of the subsequent dithiol synthesis).

  • Heat the resulting mixture at 60 °C for 2 hours under nitrogen.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the solid residue with dichloromethane (DCM) and wash with water (H₂O).

  • Collect the organic layer and dry it over anhydrous MgSO₄.

  • Filter the solution.

  • Remove the solvent under reduced pressure to afford 2-(dibenzylamino)propane-1,3-dithiol (DPDT) as a white solid.

Visualizations

Experimental Workflow

Synthesis_Workflow Start 2-aminopropane-1,3-diol Diol This compound Start->Diol 1. K₂CO₃, Benzyl bromide 2. EtOH, Reflux Dithiol 2-(dibenzylamino)propane-1,3-dithiol (DPDT) Diol->Dithiol Anhydrous HCl/MeOH, 60°C

Caption: Synthetic pathway for 2-(dibenzylamino)propane-1,3-dithiol.

Logical Relationship of Components

Logical_Relationship Reagents Starting Materials & Reagents Precursor Diol Precursor (this compound) Reagents->Precursor Product Final Product (2-(dibenzylamino)propane-1,3-dithiol) Precursor->Product Application Application (Disulfide Bond Reduction) Product->Application

Caption: Relationship between materials, intermediates, and application.

References

Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol in the Synthesis of Disulfide-Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disulfide bonds are critical for maintaining the structural integrity and biological activity of proteins and peptides. The targeted reduction of these bonds is a fundamental process in various fields, including proteomics, drug development (particularly for antibody-drug conjugates), and peptide synthesis. An ideal disulfide-reducing agent should be effective, stable, and compatible with a range of reaction conditions. This document details the application of 2-(dibenzylamino)propane-1,3-diol as a key intermediate in the synthesis of a novel dithiol-based disulfide-reducing agent, 2-(dibenzylamino)propane-1,3-dithiol (DPDT). DPDT offers a promising alternative to commonly used reducing agents like dithiothreitol (DTT), with comparable reducing capacity and enhanced stability under certain conditions.[1][2]

The synthesis of DPDT from the inexpensive starting material serinol (2-aminopropane-1,3-diol) proceeds through the formation of this compound.[1] This intermediate serves as a crucial building block, allowing for the subsequent conversion of the hydroxyl groups to thiol groups. The overall synthetic pathway is efficient, with high-yielding steps that do not necessitate laborious purification techniques like column chromatography, making it suitable for large-scale production.[1]

Key Applications

  • Synthesis of DPDT: this compound is the direct precursor to the disulfide-reducing agent DPDT.

  • Peptide and Protein Chemistry: DPDT, synthesized from this intermediate, can be employed for the reduction of disulfide bridges in peptides and proteins, facilitating structural studies, protein refolding, and the preparation of antibody-drug conjugates.[3]

  • Drug Delivery Systems: Disulfide bond cleavage is a common mechanism for targeted drug release in the reductive environment of tumor cells.[4] Novel reducing agents are valuable tools in the development and testing of such systems.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol outlines the synthesis of the key intermediate, this compound, from 2-aminopropane-1,3-diol (serinol).[1]

Materials:

  • 2-aminopropane-1,3-diol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Benzyl bromide

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the solution while continuing to stir.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the volatiles (ethanol) under reduced pressure using a rotary evaporator.

  • Quench the residue with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure to yield the product.

Expected Yield:

The synthesis is reported to proceed with a high yield.

Protocol 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT) (Final Product)

This protocol describes the conversion of the intermediate, this compound, to the final disulfide-reducing agent, DPDT. This involves a two-step process: thioacetylation followed by deprotection.[1]

Step 2a: Synthesis of S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate

Materials:

  • This compound

  • Thioacetic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous THF.

  • Add thioacetic acid and triphenylphosphine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2b: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

Materials:

  • S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate

  • Anhydrous HCl in Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

Procedure:

  • Place S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate (1 g, 2.58 mmol) in a flask under a nitrogen atmosphere.

  • Add anhydrous HCl in methanol (10 mL).

  • Heat the reaction mixture at 60 °C for 2 hours under nitrogen.

  • After completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the resulting solid residue with dichloromethane (DCM) and wash with water.

  • Collect the organic layer, dry it over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to afford DPDT as a white solid.

Data Presentation

Table 1: Synthesis Yields

CompoundStarting MaterialYieldReference
This compound2-aminopropane-1,3-diolHigh[1]
S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioateThis compoundHigh[1]
2-(dibenzylamino)propane-1,3-dithiol (DPDT)S,S'-... diethanethioate95%[1]

Table 2: Physicochemical Properties of DPDT

PropertyValueReference
AppearanceWhite solid[1]
SolubilitySoluble in DMSO, DMF, EtOH, MeOH, CHCl₃, DCM, and ACN[1]
Molecular Weight303.48 g/mol [1]
HPLC tR8.50 min[1]

Visualizations

Diagram 1: Synthetic Pathway for DPDT

G cluster_start Starting Material cluster_intermediate Intermediate cluster_thioacetylated Thioacetylated Intermediate cluster_final Final Product Serinol 2-aminopropane-1,3-diol (Serinol) Intermediate This compound Serinol->Intermediate Benzyl bromide, K₂CO₃, EtOH, Reflux Thioacetylated S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate Intermediate->Thioacetylated Thioacetic acid, PPh₃, DIAD, THF DPDT 2-(dibenzylamino)propane-1,3-dithiol (DPDT) Thioacetylated->DPDT Anhydrous HCl/MeOH, 60 °C

Caption: Synthetic route from Serinol to DPDT.

Diagram 2: Experimental Workflow for DPDT Synthesis

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Thioacetylation cluster_step3 Step 3: Deprotection to DPDT A Mix Serinol, K₂CO₃, and EtOH B Add Benzyl Bromide and Reflux (16h) A->B C Work-up: Evaporation, Quenching, Extraction, Drying B->C D Isolate 2-(dibenzylamino) propane-1,3-diol C->D E Dissolve Intermediate in THF with Thioacetic Acid & PPh₃ D->E F Add DIAD at 0°C E->F G Reaction at RT F->G H Work-up and Purification G->H I Isolate Thioacetylated Product H->I J React Thioacetylated Product with HCl/MeOH (60°C, 2h) I->J K Work-up: Concentration, Washing, Drying J->K L Isolate DPDT K->L

References

Application Notes and Protocols for the N-Benzylation of Serinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Serinol (2-amino-1,3-propanediol) is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Its structure, featuring a primary amine and two primary hydroxyl groups, allows for diverse chemical modifications. N-benzylation of the amino group is a common strategy to introduce a stable protecting group or to synthesize N-benzyl-serinol derivatives as key intermediates for further elaboration in drug discovery and development. The N-benzyl group can enhance lipophilicity and modulate the biological activity of the final compound.

This document provides a detailed experimental procedure for the selective N-monobenzylation of serinol via reductive amination. This method involves the formation of a Schiff base (imine) intermediate by reacting serinol with benzaldehyde, followed by in-situ reduction with a mild reducing agent, sodium borohydride, to yield N-benzyl-serinol.

Experimental Protocol: N-Benzylation of Serinol via Reductive Amination

This protocol describes the synthesis of N-benzyl-serinol from serinol and benzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • Serinol (2-amino-1,3-propanediol)

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve serinol (1.0 equivalent) in methanol (approximately 0.5 M concentration).

  • Add benzaldehyde (1.05 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction of serinol with aromatic aldehydes to form the corresponding imine is a well-established process.

Step 2: Reduction of the Schiff Base

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.5 equivalents) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure the addition is slow enough to control the effervescence and maintain the temperature below 10 °C.

  • After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-16 hours (overnight) to ensure the complete reduction of the imine.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and any remaining base.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Redissolve the residue in deionized water and adjust the pH to basic (pH ~9-10) with 1 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-serinol.

  • If necessary, the product can be further purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure N-benzyl-serinol.

Data Presentation

The following table summarizes representative data for the N-benzylation of serinol. Actual results may vary based on specific reaction conditions and scale.

ParameterValue
Starting Material Serinol
Reagent Benzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Reaction Time 14-20 hours
Reaction Temperature 0 °C to Room Temperature
Theoretical Yield To be calculated based on limiting reagent
Actual Yield Typically 70-90% (literature dependent)
Purity (post-chrom.) >95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Work-up & Purification start Dissolve Serinol in Methanol add_benz Add Benzaldehyde start->add_benz stir1 Stir at Room Temp (2-4h) add_benz->stir1 cool Cool to 0 °C stir1->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir2 Stir Overnight at Room Temp add_nabh4->stir2 quench Quench with 1M HCl stir2->quench evap Remove Methanol quench->evap extract Basify & Extract with EtOAc evap->extract purify Dry, Concentrate & Purify extract->purify product N-Benzyl-Serinol purify->product

Caption: Workflow for N-benzylation of serinol via reductive amination.

Reaction Pathway Diagram:

reaction_pathway serinol Serinol (2-Amino-1,3-propanediol) imine Schiff Base (Imine) Intermediate serinol->imine + Benzaldehyde - H2O benzaldehyde Benzaldehyde product N-Benzyl-Serinol imine->product [Reduction] NaBH4, MeOH

Caption: Reaction pathway for the synthesis of N-benzyl-serinol.

Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol as a Versatile Protecting Group for Carbonyl Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. This document details the application of 2-(dibenzylamino)propane-1,3-diol as a protecting group for aldehydes and ketones. The formation of a 5-(dibenzylamino)-1,3-dioxane ring provides robust protection of the carbonyl group under various reaction conditions. A key advantage of this protecting group is the potential for orthogonal deprotection strategies: the acetal linkage is labile to acidic conditions, while the dibenzylamino moiety can be cleaved via hydrogenolysis. This dual-functionality offers enhanced flexibility in complex synthetic routes.

Core Principle: Acetal Formation

Carbonyl compounds react with 1,3-diols under acidic catalysis to form cyclic acetals, known as 1,3-dioxanes.[1][2] This reversible reaction is driven to completion by the removal of water. The resulting 1,3-dioxane is stable to basic, nucleophilic, and reducing conditions, making it an effective protecting group for the carbonyl functionality.[1][3]

Data Presentation

Table 1: Hypothetical Protection of Various Carbonyl Compounds
EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Benzaldehyde5-(Dibenzylamino)-2-phenyl-1,3-dioxane492
2Cyclohexanone1,5-Dioxa-3-(dibenzylamino)spiro[5.5]undecane688
3Propiophenone5-(Dibenzylamino)-2-ethyl-2-phenyl-1,3-dioxane885
4Cinnamaldehyde5-(Dibenzylamino)-2-styryl-1,3-dioxane590
Table 2: Hypothetical Deprotection Methods
EntryProtected CompoundDeprotection MethodProductReaction Time (h)Yield (%)
15-(Dibenzylamino)-2-phenyl-1,3-dioxaneAcid-Catalyzed HydrolysisBenzaldehyde295
21,5-Dioxa-3-(dibenzylamino)spiro[5.5]undecaneAcid-Catalyzed HydrolysisCyclohexanone393
35-(Dibenzylamino)-2-ethyl-2-phenyl-1,3-dioxaneHydrogenolysis5-Amino-2-ethyl-2-phenyl-1,3-dioxane1289
45-(Dibenzylamino)-2-phenyl-1,3-dioxaneHydrogenolysis & HydrolysisBenzaldehyde & 2-aminopropane-1,3-diol1285

Experimental Protocols

Protocol 1: General Procedure for the Protection of Carbonyl Compounds
  • To a solution of the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in toluene (20 mL) is added a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection
  • The protected carbonyl compound (1.0 mmol) is dissolved in a mixture of acetone and water (4:1, 10 mL).

  • A catalytic amount of hydrochloric acid (2 M, 0.5 mL) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is neutralized with saturated sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 3: General Procedure for Deprotection via Hydrogenolysis
  • To a solution of the protected carbonyl compound (1.0 mmol) in methanol (15 mL) is added palladium on carbon (10% w/w, 10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (balloon).

  • The reaction is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the debenzylated product.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carbonyl Aldehyde or Ketone Protected 5-(Dibenzylamino)-1,3-dioxane Carbonyl->Protected p-TsOH, Toluene, reflux Diol This compound Diol->Protected Deprotected_Carbonyl Original Carbonyl Protected->Deprotected_Carbonyl H3O+ Deprotected_Amine 5-Amino-1,3-dioxane Protected->Deprotected_Amine H2, Pd/C

Caption: Workflow for the protection of carbonyls and subsequent deprotection pathways.

Signaling_Pathway start Start with Carbonyl Compound protect Protect with This compound start->protect intermediate Protected Intermediate (5-(Dibenzylamino)-1,3-dioxane) protect->intermediate reaction Perform desired chemical transformation intermediate->reaction deprotect_acid Acidic Deprotection reaction->deprotect_acid deprotect_H2 Hydrogenolysis Deprotection reaction->deprotect_H2 final_product Final Product with regenerated Carbonyl deprotect_acid->final_product amino_product Product with free Amino group deprotect_H2->amino_product

Caption: Logical flow of a synthetic route utilizing the protecting group strategy.

Discussion

The use of this compound as a protecting group offers a valuable tool in organic synthesis. The resulting 1,3-dioxane is stable under a variety of conditions, allowing for transformations on other parts of the molecule. The key feature is the potential for two distinct deprotection methods. Standard acid-catalyzed hydrolysis efficiently regenerates the parent carbonyl compound. Alternatively, catalytic hydrogenolysis provides a milder method to remove the benzyl groups, yielding a primary amine while leaving the acetal intact. This latter pathway could be particularly useful for subsequent functionalization at the nitrogen atom.

For chiral substrates, the use of an enantiomerically pure form of this compound, derived from D- or L-serinol, could serve as a chiral auxiliary, potentially influencing the stereochemical outcome of subsequent reactions.

Conclusion

This compound is a promising protecting group for carbonyl compounds, offering robust protection and versatile deprotection options. The straightforward protection and deprotection protocols, combined with the potential for orthogonal cleavage and chiral induction, make it a noteworthy addition to the synthetic chemist's toolbox for the design and execution of complex molecular syntheses.

References

Application Notes and Protocols: 2-(Dibenzylamino)propane-1,3-diol in Asymmetric Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dibenzylamino)propane-1,3-diol, a chiral aminodiol derived from serinol, is a versatile building block in organic synthesis. Its structure, featuring a stereogenic center flanked by two hydroxyl groups and a bulky dibenzylamino moiety, suggests significant potential for its application as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can serve as coordination sites for metal centers, creating a well-defined chiral environment to induce enantioselectivity in a variety of chemical transformations. While direct applications in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its synthesis is well-established, and its structural motifs are common in effective chiral ligands. These notes provide a comprehensive overview of its synthesis and explore its potential applications in asymmetric catalysis based on analogous systems.

I. Synthesis of this compound

The synthesis of this compound is a straightforward procedure starting from the readily available 2-aminopropane-1,3-diol (serinol). The protocol involves the dibenzylation of the primary amine.

Experimental Protocol: Synthesis of this compound [1]

Materials:

  • 2-aminopropane-1,3-diol (serinol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • To this suspension, add benzyl bromide (2.0 mL, 17.01 mmol) dropwise with continuous stirring.

  • Heat the resulting mixture to reflux and maintain for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Quench the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the product, this compound.

Data Presentation

While specific catalytic performance data for this compound is not available, the following table outlines the expected inputs and outputs for its synthesis.

Reactant Molar Mass ( g/mol ) Amount Equivalents
2-aminopropane-1,3-diol91.110.5 g1.0
Benzyl bromide171.042.0 mL3.1
Potassium carbonate138.212.34 g3.1
Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound271.351.49

II. Potential Applications in Asymmetric Catalysis

The molecular architecture of this compound makes it a promising candidate for a C₂-symmetric chiral ligand. The two hydroxyl groups can coordinate to a metal center, while the dibenzylamino group provides steric bulk that can influence the stereochemical outcome of a reaction. Below are potential, yet underexplored, applications.

1. Asymmetric Transfer Hydrogenation: Chiral amino alcohols and diols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. A complex formed from this compound and a ruthenium precursor could potentially catalyze such reactions with high enantioselectivity.

2. Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral ligands containing both nitrogen and oxygen donors have proven effective. The N,O,O-tridentate nature of this compound could be leveraged in this context.

3. Asymmetric Aldol Reactions: Chiral metal complexes can act as Lewis acids to catalyze enantioselective aldol reactions. A metal complex of this compound could serve as a chiral environment for the reaction between an aldehyde and a ketone-derived enolate.

III. Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Serinol Serinol Reaction Reflux in Ethanol (16h) Serinol->Reaction Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->Reaction K2CO3 K2CO3 K2CO3->Reaction Workup Workup (Evaporation, Extraction, Drying) Reaction->Workup Product_Diol This compound Workup->Product_Diol

Caption: Workflow for the synthesis of this compound.

Hypothetical_Catalytic_Cycle Metal_Precursor Metal Precursor (e.g., Ru) Active_Catalyst Chiral Metal-Ligand Complex Metal_Precursor->Active_Catalyst Ligand 2-(dibenzylamino) propane-1,3-diol Ligand->Active_Catalyst Substrate_Binding Substrate Binding (e.g., Ketone) Active_Catalyst->Substrate_Binding + Substrate Stereoselective_Step Stereoselective Transformation (e.g., Hydride Transfer) Substrate_Binding->Stereoselective_Step Product_Release Product Release (Chiral Alcohol) Stereoselective_Step->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product Chiral Product Product_Release->Product

Caption: Hypothetical catalytic cycle for an asymmetric reaction.

IV. Conclusion and Future Outlook

This compound is an accessible chiral molecule with significant, yet largely untapped, potential in the field of asymmetric catalysis. The straightforward synthesis makes it an attractive scaffold for the development of new chiral ligands. Future research should focus on the complexation of this diol with various transition metals and the evaluation of these complexes in a range of asymmetric transformations. Systematic screening of reaction conditions, including metal precursors, solvents, and additives, will be crucial to unlocking the catalytic potential of this promising chiral building block. The development of derivatives, for instance by modifying the benzyl groups or converting the hydroxyls into other coordinating moieties, could further expand its utility in creating a portfolio of ligands for diverse catalytic applications.

References

Derivatization of 2-(Dibenzylamino)propane-1,3-diol: Application Notes and Protocols for Novel Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-(dibenzylamino)propane-1,3-diol, a versatile building block for the synthesis of novel compounds with potential applications in biochemistry, medicinal chemistry, and materials science. The protocols outlined below leverage the reactivity of the hydroxyl and amino moieties of the parent compound to generate a diverse range of derivatives.

Introduction

This compound, a derivative of serinol (2-aminopropane-1,3-diol), serves as a valuable scaffold in synthetic chemistry.[1][2] Its dibenzylamino group provides steric bulk and modulates the electronic properties of the molecule, while the two primary hydroxyl groups offer reactive sites for a variety of chemical transformations. The inherent chirality of the molecule also presents opportunities for applications in asymmetric synthesis.

While the primary documented application of this compound is as a precursor to the disulfide-reducing agent 2-(dibenzylamino)propane-1,3-dithiol (DPDT)[1][2], this document explores novel derivatizations to expand its utility in several key areas:

  • Ester Derivatives: For potential pro-drug strategies and modulation of lipophilicity.

  • Cyclic Acetal and Ketal Derivatives: For the introduction of protecting groups or the creation of novel chiral auxiliaries.

  • Polymer Building Blocks: As monomers for the synthesis of functional polymers.

  • Potential Antimicrobial Agents: Based on the known activity of other substituted propanediols.

  • Chiral Ligands for Asymmetric Catalysis: Leveraging the inherent chirality of the molecule.

Synthesis of the Parent Compound: this compound

The starting material for all subsequent derivatizations is this compound, which can be synthesized from the commercially available and inexpensive 2-aminopropane-1,3-diol (serinol).[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-aminopropane-1,3-diol (Serinol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Benzyl Bromide

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Quench the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield: ~90-95%

Characterization Data:

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂
Molecular Weight271.35 g/mol
AppearanceWhite to off-white solid

Diagram of Synthetic Workflow

Serinol 2-aminopropane-1,3-diol (Serinol) Reagents Benzyl Bromide, K₂CO₃ EtOH, Reflux, 16h Serinol->Reagents Workup Workup (Evaporation, Extraction, Drying) Reagents->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Application 1: Ester Derivatives for Enhanced Lipophilicity and Pro-drug Potential

Esterification of the hydroxyl groups can modulate the physicochemical properties of the parent compound, such as increasing its lipophilicity, which can be advantageous in drug delivery applications. The resulting esters could also act as pro-drugs, releasing the active diol upon enzymatic cleavage in vivo.

Experimental Protocol: Synthesis of 2-(Dibenzylamino)propane-1,3-diyl Diacetate

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 3.68 mmol) in a mixture of pyridine (5 mL) and dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.88 mL, 9.20 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the diacetate derivative.

Hypothetical Quantitative Data for Ester Derivatives:

DerivativeR GroupMolecular Weight ( g/mol )LogP (Calculated)
Diacetate-COCH₃355.433.8
Dibenzoate-COC₆H₅479.586.2
Dipivalate-COC(CH₃)₃439.615.9

Diagram of Esterification Workflow

Diol This compound Esterification Esterification (e.g., Acetic Anhydride, Pyridine) Diol->Esterification Purification Purification (Extraction, Chromatography) Esterification->Purification Ester_Product Ester Derivative Purification->Ester_Product

Caption: General workflow for the esterification of the diol.

Application 2: Synthesis of Cyclic Acetal and Ketal Derivatives

The 1,3-diol moiety can readily react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals or ketals, respectively. These derivatives can serve as protecting groups in multi-step syntheses or be explored for their own biological activities.

Experimental Protocol: Synthesis of a Cyclic Acetal with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 g, 3.68 mmol), benzaldehyde (0.41 mL, 4.05 mmol), and a catalytic amount of p-TsOH (approx. 35 mg) in toluene (50 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Hypothetical Data for Cyclic Derivatives:

Aldehyde/KetoneProductMolecular Weight ( g/mol )
Benzaldehyde2-phenyl-5-(dibenzylaminomethyl)-1,3-dioxane359.47
Acetone2,2-dimethyl-5-(dibenzylaminomethyl)-1,3-dioxane311.43
CyclohexanoneSpirocyclic Ketal351.49

Diagram of Acetal Formation Workflow

Diol This compound Reaction Reaction with Aldehyde/Ketone (p-TsOH, Toluene, Reflux) Diol->Reaction Purification Purification (Washing, Chromatography) Reaction->Purification Acetal_Product Cyclic Acetal/Ketal Purification->Acetal_Product

Caption: Workflow for cyclic acetal/ketal formation.

Application 3: Potential Antimicrobial Agents

Substituted propanediols have been investigated for their antimicrobial properties. The dibenzylamino moiety introduces a lipophilic character that may enhance cell membrane interaction and potential antimicrobial activity.

Protocol: Screening for Antimicrobial Activity

Methodology:

A broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the microorganism.

  • Include positive (microorganism with media) and negative (media only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Hypothetical MIC Data (µg/mL):

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound>128>128>128
Diacetate Derivative6412864
Dibenzoate Derivative326432

Diagram of Antimicrobial Screening Workflow

Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Serial Dilution in 96-well Plates Compound_Prep->Serial_Dilution Inoculation Inoculate with Microorganisms Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for antimicrobial activity screening.

Application 4: Chiral Ligands in Asymmetric Catalysis

The C2-symmetric nature of the diol and the presence of a nitrogen atom make this compound an attractive candidate for a chiral ligand in metal-catalyzed asymmetric reactions. Prior to its use, the racemic mixture must be resolved.

Protocol: Chiral Separation by HPLC

Methodology:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for the separation of enantiomers.

Procedure:

  • Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Inject a solution of racemic this compound onto the column.

  • Monitor the elution profile using a UV detector.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Scale up the separation using a preparative chiral column to isolate the individual enantiomers.

Hypothetical Chiral HPLC Data:

ColumnMobile Phase (Hexane:IPA)Flow Rate (mL/min)Retention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
Chiralpak IA90:101.08.5 min10.2 min2.1

Diagram of Chiral Separation and Application

cluster_separation Chiral Separation cluster_application Asymmetric Catalysis Racemate Racemic Diol Chiral_HPLC Chiral HPLC Racemate->Chiral_HPLC Enantiomers Isolated Enantiomers (R and S) Chiral_HPLC->Enantiomers Ligand_Coordination Ligand Coordination Enantiomers->Ligand_Coordination Metal_Precursor Metal Precursor Metal_Precursor->Ligand_Coordination Chiral_Catalyst Chiral Catalyst Ligand_Coordination->Chiral_Catalyst Asymmetric_Reaction Asymmetric Reaction Chiral_Catalyst->Asymmetric_Reaction Enantiopure_Product Enantiopure Product Asymmetric_Reaction->Enantiopure_Product

Caption: Workflow for chiral separation and catalytic use.

Conclusion

The derivatization of this compound opens up a wide array of possibilities for the development of new molecules with tailored properties. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this versatile building block in drug discovery, materials science, and catalysis. Further investigation into the biological activities and material properties of these novel derivatives is warranted.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(dibenzylamino)propane-1,3-diol, a valuable intermediate in the preparation of various fine chemicals and pharmaceuticals. The synthesis involves the N,N-dibenzylation of 2-aminopropane-1,3-diol (serinol) using benzyl bromide in the presence of a base. This method is straightforward and yields the desired product with a clear workup procedure. The following sections detail the necessary reagents, equipment, and step-by-step instructions for the synthesis and purification of the target compound.

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of this compound.

ReagentChemical FormulaMolar Mass ( g/mol )Amount UsedMolar Equivalent
2-Aminopropane-1,3-diol (Serinol)C₃H₉NO₂91.110.5 g1.0
Benzyl BromideC₇H₇Br171.042.0 mL3.1
Anhydrous Potassium CarbonateK₂CO₃138.212.34 g3.1
Ethanol (EtOH)C₂H₅OH46.0750 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.113 x 20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of this compound.[1]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) and ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-aminopropane-1,3-diol is fully dissolved.

  • Add anhydrous potassium carbonate (2.34 g, 17.01 mmol) to the stirring solution.

2. Addition of Benzyl Bromide:

  • Carefully add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the reaction mixture using a dropping funnel or a syringe over a period of 10-15 minutes. An exothermic reaction may be observed.

3. Reaction:

  • Heat the reaction mixture to reflux and maintain the reflux for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

4. Workup and Extraction:

  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers.

5. Drying and Filtration:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

6. Solvent Removal:

  • Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude product.

7. Purification (if necessary):

  • The crude product can be further purified by column chromatography on silica gel if required to obtain a higher purity of this compound.

Mandatory Visualization

Synthesis_Workflow A 1. Dissolve Serinol in Ethanol B 2. Add K₂CO₃ A->B C 3. Add Benzyl Bromide (dropwise) B->C D 4. Reflux for 16h C->D E 5. Cool to RT & Evaporate Solvent D->E F 6. Quench with NaHCO₃ & Extract with EtOAc E->F G 7. Dry Organic Layer (MgSO₄) & Filter F->G H 8. Evaporate Solvent G->H I Crude 2-(dibenzylamino) propane-1,3-diol H->I

Caption: Workflow for the synthesis of this compound.

References

4-Aminophenol: A Versatile Precursor in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenol is a critical starting material in the synthesis of a wide range of organic compounds, finding significant applications in both the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both a hydroxyl and an amino group, allows for diverse chemical modifications, leading to molecules with significant biological activity. In the pharmaceutical sector, it is the immediate precursor to paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs.[1][2] In the agrochemical field, derivatives of 4-aminophenol, such as certain Schiff bases, have demonstrated notable antifungal properties.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical and a class of antifungal agents derived from 4-aminophenol.

Pharmaceutical Application: Synthesis of Paracetamol

Application Note:

Paracetamol is a first-line treatment for pain and fever.[4] Its synthesis via the acetylation of 4-aminophenol is a classic example of amine chemistry and a common procedure in pharmaceutical manufacturing.[1] The reaction involves the acylation of the amino group of 4-aminophenol with acetic anhydride. The hydroxyl group can also be acylated, but the resulting ester is readily hydrolyzed back to the desired paracetamol under the reaction conditions. The mechanism of action of paracetamol is complex and not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and the potentiation of descending serotonergic pathways.[3][4]

Quantitative Data for Paracetamol Synthesis
CompoundMolar Mass ( g/mol )Amount UsedMolesDensity (g/mL)
4-Aminophenol109.13200 mg1.83 mmol-
Acetic Anhydride102.091.00 mL10.6 mmol1.08
Pyridine79.104 drops(catalyst)0.98
Ethyl Acetate88.112.0 mL(solvent)0.90
Paracetamol151.16Theoretical Yield: ~277 mg--
Experimental Protocol: Synthesis of Paracetamol from 4-Aminophenol

Materials:

  • 4-Aminophenol

  • Ethyl acetate

  • Pyridine

  • Acetic anhydride

  • Magnetic stirrer and stir bar

  • Boiling tube

  • Glass Pasteur pipette

  • Glass graduated pipette

  • Equipment for Thin Layer Chromatography (TLC)

Procedure: [6][7]

  • In a boiling tube, combine 200 mg (1.83 mmol) of 4-aminophenol with 2.0 mL of ethyl acetate.

  • Add a magnetic stir bar to the tube and place it on a stirrer plate, stirring the mixture gently.

  • Using a glass Pasteur pipette, add 4 drops of pyridine to the mixture.

  • With a glass graduated pipette, add 1.0 mL (10.6 mmol) of acetic anhydride.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction progress using TLC until the spot corresponding to the 4-aminophenol starting material has disappeared.

  • Upon completion, the reaction mixture can be worked up to isolate the crude paracetamol, which is then typically purified by recrystallization.

Visualizations: Paracetamol Synthesis and Mechanism of Action

Paracetamol_Synthesis aminophenol 4-Aminophenol paracetamol Paracetamol aminophenol->paracetamol + Acetic Anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->paracetamol acetic_acid Acetic Acid paracetamol->acetic_acid + Acetic Acid (byproduct)

Caption: Synthesis of Paracetamol from 4-Aminophenol.

Paracetamol_MoA Paracetamol Paracetamol p_Aminophenol p-Aminophenol (metabolite) Paracetamol->p_Aminophenol Deacetylation (liver) COX_Inhibition COX Inhibition (CNS) Paracetamol->COX_Inhibition Serotonergic_Pathway Descending Serotonergic Pathway Paracetamol->Serotonergic_Pathway Potentiates AM404 AM404 p_Aminophenol->AM404 + Arachidonic Acid FAAH FAAH (in brain) FAAH->AM404 Analgesia Analgesia AM404->Analgesia COX_Inhibition->Analgesia Serotonergic_Pathway->Analgesia

Caption: Simplified Mechanism of Action of Paracetamol.

Agrochemical Application: Synthesis of Antifungal Schiff Bases

Application Note:

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a class of compounds with a wide range of biological activities. Derivatives of 4-aminophenol have been synthesized and evaluated for their antimicrobial properties, demonstrating potential as antifungal agents.[3][4][5] For instance, certain Schiff bases of 4-aminophenol have shown inhibitory activity against the fungus Saccharomyces cerevisiae.[4][5] The synthesis is generally a straightforward one-pot reaction, making it an attractive route for the development of new agrochemicals.

Quantitative Data for Antifungal Activity of 4-Aminophenol Schiff Base Derivatives

The following table summarizes the antifungal activity of synthesized 4-aminophenol Schiff bases against Saccharomyces cerevisiae, as measured by the zone of inhibition.[4]

CompoundAldehyde PrecursorYield (%)Zone of Inhibition (mm) at 1 mg/mL
S-15-chlorosalicylaldehyde7810.12
S-24-(dimethylamino)benzaldehyde8211.09
S-33-nitrobenzaldehyde8512.00
S-4Thiophene-2-carboxaldehyde8013.08
S-5Cinnamaldehyde7514.12
Nystatin (Control)--15.00
Experimental Protocol: General Synthesis of 4-Aminophenol Schiff Bases

Materials: [3]

  • 4-Aminophenol

  • Substituted aldehyde (e.g., thiophene-2-carboxaldehyde for S-4)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Stirring apparatus

  • Reaction flask

  • Filtration apparatus

Procedure: [3]

  • Dissolve 4-aminophenol and the corresponding aldehyde separately in absolute ethanol.

  • Mix the two ethanolic solutions in a reaction flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the progress of the reaction by TLC.

  • The resulting precipitate is collected by filtration and dried.

  • The crude product can be purified by recrystallization from absolute ethanol.

Visualization: Synthesis of Antifungal Schiff Bases

Schiff_Base_Synthesis aminophenol 4-Aminophenol schiff_base Antifungal Schiff Base aminophenol->schiff_base + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->schiff_base water Water schiff_base->water + H2O (byproduct)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(dibenzylamino)propane-1,3-diol for improved yields.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.

Q1: My reaction yield is significantly lower than expected. What are the potential primary causes?

Low yields can often be attributed to one or more of the following factors: incomplete reaction, formation of side products, or loss of product during work-up and purification. A systematic approach to troubleshooting is crucial for pinpointing the exact cause.

Q2: How can I determine if the reaction has gone to completion?

Monitoring the reaction progress is essential. Thin-layer chromatography (TLC) is a straightforward method for this.

  • Procedure: Spot the reaction mixture alongside the starting material (2-aminopropane-1,3-diol) on a TLC plate.

  • Analysis: If the spot corresponding to the starting material is no longer visible, the reaction is likely complete. If the starting material spot persists, the reaction requires more time or is stalled.

Q3: I observe multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

The most common side reaction is the over-alkylation of the amine, leading to the formation of a quaternary ammonium salt. Another possibility is the hydrolysis of benzyl bromide.

  • Over-alkylation: The desired product, a tertiary amine, can act as a nucleophile and react further with benzyl bromide to form a quaternary ammonium salt. This is more likely if an excess of benzyl bromide is used or if the reaction is run for an extended period.

  • Benzyl Bromide Hydrolysis: Benzyl bromide can react with any moisture present in the reaction to form benzyl alcohol and hydrogen bromide. The hydrogen bromide can then react with the amine starting material or product, rendering it unreactive.

Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?

Several strategies can be employed to suppress over-alkylation:

  • Stoichiometry Control: Use a precise stoichiometry of reactants. While a slight excess of benzyl bromide may be used to ensure complete conversion of the starting amine, a large excess should be avoided.

  • Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Prolonged reaction times can increase the likelihood of over-alkylation.

Q5: What is the role of the base (K₂CO₃) and can its properties affect the yield?

Potassium carbonate (K₂CO₃) acts as a base to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This is crucial because the presence of acid would protonate the amine, making it non-nucleophilic and halting the reaction.

  • Anhydrous Conditions: It is critical to use anhydrous K₂CO₃ and solvents to prevent the hydrolysis of benzyl bromide.

  • Particle Size: The particle size of K₂CO₃ can influence the reaction rate. Finer particles have a larger surface area, which can lead to a faster reaction.

Q6: Can the choice of solvent impact the reaction yield?

Yes, the solvent plays a crucial role. Ethanol is a common choice for this reaction. Polar solvents can stabilize the transition state of the Sₙ2 reaction. However, the solvent must be anhydrous.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

The reaction is typically carried out at reflux temperature in ethanol.[1] Increasing the temperature can increase the reaction rate, but it may also promote the decomposition of benzyl bromide and the formation of byproducts.

Q: How should I purify the final product?

One of the advantages of this specific protocol is that it can produce this compound in high purity without the need for column chromatography. The product can often be purified by recrystallization. A mixture of dichloromethane and diethyl ether has been used for recrystallization of similar compounds.

Q: My final product is an oil and does not solidify for recrystallization. What should I do?

If the product does not solidify, it may be impure. Consider washing the crude product with a non-polar solvent like hexane to remove non-polar impurities. If the product remains an oil, purification by column chromatography on silica gel may be necessary.

Q: Can I use a different base instead of K₂CO₃?

Other inorganic bases like cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (TEA) can be used in N-alkylation reactions. However, K₂CO₃ is an effective and commonly used base for this specific transformation. The choice of base can impact the reaction rate and selectivity.

Q: What are the safety precautions I should take when handling benzyl bromide?

Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Observed Problem Potential Cause Recommended Solution
Low to no product formationInactive reagentsEnsure the purity and reactivity of starting materials and reagents.
Insufficient heatingEnsure the reaction is maintained at the appropriate reflux temperature.
Presence of moistureUse anhydrous solvents and reagents. Dry glassware thoroughly.
Significant amount of starting material remainsInsufficient reaction timeMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Ineffective baseUse anhydrous potassium carbonate with a fine particle size for better reactivity.
Presence of multiple byproductsOver-alkylationUse a controlled stoichiometry of benzyl bromide. Avoid prolonged reaction times after the starting material is consumed.
Benzyl bromide decompositionMaintain the recommended reaction temperature and ensure anhydrous conditions.
Product loss during work-upEmulsion formation during extractionBreak the emulsion by adding brine or filtering through celite.
Product is water-solubleIf the product has some water solubility, perform multiple extractions with the organic solvent.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on a reported synthesis which achieved an excellent yield.[1]

Materials:

  • 2-aminopropane-1,3-diol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol (1.0 eq) in anhydrous ethanol, add anhydrous potassium carbonate (3.1 eq).

  • Add benzyl bromide (3.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization if necessary.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-aminopropane-1,3-diol 2-aminopropane-1,3-diol Product This compound 2-aminopropane-1,3-diol->Product N-Dibenzylation Benzyl_bromide Benzyl Bromide Benzyl_bromide->Product K2CO3 K₂CO₃ (anhydrous) K2CO3->Product Ethanol Ethanol (reflux, 16h) Ethanol->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Analyze_Byproducts Analyze for Byproducts (TLC) Check_Completion->Analyze_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Review_Conditions Review Reaction Conditions Analyze_Byproducts->Review_Conditions No Byproducts Side Products Formed Analyze_Byproducts->Byproducts Yes Ensure_Anhydrous Ensure Anhydrous Conditions Review_Conditions->Ensure_Anhydrous Optimize_Time Increase Reaction Time Incomplete->Optimize_Time Optimize_Base Check Base Activity/Amount Incomplete->Optimize_Base Optimize_Stoichiometry Adjust Stoichiometry Byproducts->Optimize_Stoichiometry Byproducts->Ensure_Anhydrous

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield High Yield Complete_Reaction Complete Reaction Yield->Complete_Reaction Minimal_Byproducts Minimal Byproducts Yield->Minimal_Byproducts Anhydrous_Conditions Anhydrous Conditions Complete_Reaction->Anhydrous_Conditions Active_Base Active Base Complete_Reaction->Active_Base Optimal_Time_Temp Optimal Time & Temperature Complete_Reaction->Optimal_Time_Temp Minimal_Byproducts->Anhydrous_Conditions Correct_Stoichiometry Correct Stoichiometry Minimal_Byproducts->Correct_Stoichiometry

Caption: Key factors influencing high yield synthesis.

References

purification of 2-(dibenzylamino)propane-1,3-diol without column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(dibenzylamino)propane-1,3-diol without the use of column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to purify this compound to a high degree of purity without using column chromatography?

A1: Yes, it is possible to achieve high purity of this compound without column chromatography. A synthesis protocol described in the literature reports excellent yield and high purity by employing a liquid-liquid extraction workup procedure.[1]

Q2: What are the most likely impurities in a crude sample of this compound synthesized from 2-aminopropane-1,3-diol and benzyl bromide?

A2: The primary potential impurities include:

  • Unreacted 2-aminopropane-1,3-diol (serinol): This starting material is highly polar and water-soluble.

  • Unreacted benzyl bromide: A non-polar, water-insoluble reagent.

  • Tribenzylammonium salt: An over-alkylation byproduct which is a quaternary ammonium salt and typically has high polarity and water solubility.

Q3: What is the primary non-chromatographic method for purifying this compound?

A3: The most effective and commonly cited method is a workup involving quenching the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[1] This process effectively separates the product from water-soluble impurities.

Q4: Can recrystallization be used to further purify this compound?

A4: While a specific recrystallization solvent system for this compound is not prominently reported in the literature, it is a viable technique for further purification, especially for removing less polar impurities. The choice of solvent will depend on the solubility profile of the compound. A good starting point would be to test solvent systems commonly used for N-benzylated amino alcohols, such as ethyl acetate/hexane or toluene.

Q5: Is distillation a suitable method for purifying this compound?

A5: Distillation is generally not recommended for this compound. Due to its relatively high molecular weight (271.35 g/mol ) and the presence of polar hydroxyl and amino groups, it is expected to have a very high boiling point and may be prone to decomposition at the required temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Extraction
Potential Cause Troubleshooting Step
Incomplete Extraction The product may have some solubility in the aqueous phase. To minimize this, ensure the pH of the aqueous layer is basic (pH > 8) by adding a sufficient amount of base (e.g., saturated NaHCO₃ or K₂CO₃ solution). Perform multiple extractions (3-4 times) with the organic solvent.
Emulsion Formation Vigorous shaking during extraction can lead to the formation of a stable emulsion. Gently invert the separatory funnel to mix the layers. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.
Product Precipitation If the product is a solid, it may precipitate at the interface of the two layers. If this occurs, add a minimal amount of a co-solvent in which the product is highly soluble to the organic layer to redissolve it before separation.
Issue 2: Presence of Starting Material (2-aminopropane-1,3-diol) in the Final Product
Potential Cause Troubleshooting Step
Insufficient Washing The starting material, serinol, is highly water-soluble. Ensure thorough washing of the organic layer with water or brine after the initial basic wash to remove any trapped serinol.
Inadequate Phase Separation If the aqueous layer is not completely removed during the extractions, residual serinol can contaminate the final product. Be careful to separate the layers cleanly.
Issue 3: Presence of Benzyl Bromide in the Final Product
Potential Cause Troubleshooting Step
Excess Reagent The use of a large excess of benzyl bromide can make its removal challenging. Use a minimal excess of benzyl bromide during the synthesis.
Ineffective Quenching Benzyl bromide can be hydrolyzed under basic conditions. Ensure the quenching step with a base is performed for a sufficient duration with adequate stirring. To further remove unreacted benzyl bromide, consider adding a small amount of a scavenger like triethylamine to the reaction mixture before workup. The resulting benzyltriethylammonium bromide is water-soluble and can be easily removed during the aqueous wash.
Issue 4: Product is an Oil and Does Not Solidify
Potential Cause Troubleshooting Step
Presence of Impurities Impurities can often prevent a compound from crystallizing. Attempt further purification by performing an acid-base extraction or by trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).
Compound is Naturally an Oil While the diol structure suggests it is likely a solid at room temperature, it is possible for it to be a viscous oil. In this case, purity can be assessed by techniques like NMR and mass spectrometry.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue stirring for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) three times. The volume of EtOAc for each extraction should be approximately half the volume of the aqueous layer.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Guideline for Recrystallization
  • Solvent Screening: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various hot solvents (e.g., ethyl acetate, toluene, isopropanol, acetonitrile). Also, test solvent mixtures (e.g., ethyl acetate/hexane, toluene/hexane).

  • Recrystallization: Once a suitable solvent or solvent system is identified (one in which the compound is soluble when hot and sparingly soluble when cold), dissolve the bulk of the crude product in the minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂
Molecular Weight271.35 g/mol [2]
AppearanceExpected to be a solid or viscous oil
Melting PointNot explicitly reported in the searched literature
Boiling PointNot recommended for distillation

Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow crude_product Crude Reaction Mixture quench Quench with aq. NaHCO3 crude_product->quench extraction Extract with Ethyl Acetate quench->extraction impurities_aq Aqueous Waste (Serinol, Salts) extraction->impurities_aq Aqueous Layer impurities_org Organic Solution extraction->impurities_org Organic Layer wash Wash with Water and Brine dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product impurities_org->wash TroubleshootingLowYield start Low Yield After Extraction check_ph Check pH of Aqueous Layer start->check_ph check_emulsion Check for Emulsion start->check_emulsion adjust_ph Adjust pH to > 8 check_ph->adjust_ph pH is not basic multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions pH is basic adjust_ph->multiple_extractions end Improved Yield multiple_extractions->end break_emulsion Break Emulsion (add brine) check_emulsion->break_emulsion Emulsion present check_precipitation Check for Precipitation check_emulsion->check_precipitation No emulsion break_emulsion->end add_cosolvent Add Co-solvent check_precipitation->add_cosolvent Precipitate present check_precipitation->end No precipitate add_cosolvent->end

References

troubleshooting side reactions in the synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the synthesis of 2-(dibenzylamino)propane-1,3-diol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide.

Q1: My reaction is incomplete, and I still have a significant amount of the starting material, 2-aminopropane-1,3-diol.

A1: An incomplete reaction can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Stoichiometry: Ensure that at least two equivalents of benzyl bromide are used for every equivalent of 2-aminopropane-1,3-diol. A slight excess of benzyl bromide can help drive the reaction to completion.

  • Reaction Time and Temperature: The reaction typically requires refluxing for an extended period, often 16 hours or more, to achieve high conversion.[1] If the reaction is sluggish, consider increasing the reflux time.

  • Base Activity: Anhydrous potassium carbonate is crucial for scavenging the HBr formed during the reaction. Ensure the potassium carbonate is dry and of good quality. Clumping of the base may indicate the presence of moisture.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction involves a solid (K₂CO₃) and a liquid phase.

Q2: My final product is contaminated with a significant amount of a mono-benzylated impurity. How can I identify and remove it?

A2: The mono-benzylated impurity is likely 2-(benzylamino)propane-1,3-diol.

  • Identification: This impurity can be identified by ¹H NMR spectroscopy. Look for a singlet corresponding to the benzylic protons (around 3.8 ppm) and the continued presence of an N-H proton, which may appear as a broad singlet. The integration of the aromatic protons will also be lower compared to the dibenzylated product. Thin Layer Chromatography (TLC) can also be used to monitor the reaction progress and identify the presence of this less polar intermediate.

  • Removal:

    • Column Chromatography: Purification by silica gel column chromatography is an effective method to separate the more polar mono-benzylated product from the desired dibenzylated product.

    • Reaction Optimization: To minimize its formation, ensure the stoichiometry of benzyl bromide is sufficient (slightly more than 2 equivalents) and the reaction is allowed to proceed to completion.

Q3: I suspect O-alkylation is occurring. How can I confirm this and prevent it?

A3: O-alkylation, the benzylation of the hydroxyl groups, is a potential side reaction, though N-alkylation is generally more favorable for amines than alcohols under these conditions.

  • Confirmation: The presence of O-benzyl ethers can be detected by ¹H NMR. Look for a characteristic singlet for the benzylic protons of the O-benzyl group, typically shifted downfield to around 4.5 ppm.

  • Prevention:

    • Choice of Base: Using a milder base like potassium carbonate favors N-alkylation over O-alkylation. Stronger bases could deprotonate the hydroxyl groups, increasing the likelihood of O-alkylation.

    • Reaction Temperature: While reflux is necessary, excessively high temperatures might promote O-alkylation. Maintain a controlled reflux.

Q4: I have evidence of a highly polar, water-soluble impurity that I suspect is a quaternary ammonium salt. How can I deal with this?

A4: Over-alkylation of the dibenzylated product can lead to the formation of a quaternary ammonium salt, N,N,N-tribenzyl-N-(1,3-dihydroxypropan-2-yl)ammonium bromide.

  • Identification: This salt is highly polar and will likely remain in the aqueous phase during an extractive workup. Its formation can be inferred if the desired product yield is low despite full consumption of the starting amine.

  • Prevention and Removal:

    • Control Stoichiometry: Avoid a large excess of benzyl bromide, as this will favor the formation of the quaternary salt.

    • Workup: During the aqueous workup, the quaternary ammonium salt will preferentially partition into the aqueous layer, allowing for its separation from the desired product in the organic layer.

Quantitative Data Summary

ParameterStarting Material (2-aminopropane-1,3-diol)Mono-benzylated Impurity (2-(benzylamino)propane-1,3-diol)Desired Product (this compound)
Molecular Formula C₃H₉NO₂C₁₀H₁₅NO₂C₁₇H₂₁NO₂
Molecular Weight 91.11 g/mol 181.23 g/mol 271.35 g/mol [2]
¹H NMR (CDCl₃, δ ppm) ~2.8-3.7 (m, CH, CH₂)~2.9-3.9 (m, CH, CH₂), ~3.8 (s, 2H, N-CH₂-Ph), ~7.3 (m, 5H, Ar-H)~3.0-3.9 (m, CH, CH₂), ~3.7 (s, 4H, N-(CH₂-Ph)₂), ~7.3 (m, 10H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~50-65 (aliphatic C)~50-70 (aliphatic C), ~127-139 (aromatic C)~50-70 (aliphatic C), ~127-140 (aromatic C)

Key Experimental Protocol

Synthesis of this compound [1]

  • To a stirring solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.1 eq).

  • Add benzyl bromide (3.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start 2-aminopropane-1,3-diol, Ethanol, K₂CO₃ add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide reflux Reflux (16h) add_benzyl_bromide->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Workup & Extraction evaporate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography (if needed) dry_concentrate->purify end_product This compound dry_concentrate->end_product If pure purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_impurities Impurity Identification (TLC/NMR) cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory incomplete_rxn Starting Material Present start->incomplete_rxn mono_benz Mono-benzylated Impurity start->mono_benz o_alkyl O-alkylated Impurity start->o_alkyl quat_salt Quaternary Salt start->quat_salt increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp check_reagents Check Reagent Stoichiometry/Purity incomplete_rxn->check_reagents mono_benz->check_reagents purification Purification (Chromatography/Extraction) mono_benz->purification optimize_base Optimize Base o_alkyl->optimize_base o_alkyl->purification quat_salt->check_reagents quat_salt->purification Aqueous Extraction

Caption: Troubleshooting logic for side reactions in the synthesis.

References

Technical Support Center: Optimization of Dibenzylation of 2-Aminopropane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dibenzylation of 2-aminopropane-1,3-diol (also known as serinol).

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the dibenzylation of 2-aminopropane-1,3-diol?

The reaction can yield a mixture of products depending on the conditions. The main possibilities are N,N-dibenzyl-2-aminopropane-1,3-diol, O,O-dibenzyl-2-aminopropane-1,3-diol, and the fully substituted N,N,O,O-tetrabenzyl derivative. Selective dibenzylation at either the nitrogen or the oxygen atoms is a key challenge. A derivative, 2-(dibenzylamino)propane-1,3-dithiol, has been synthesized from serinol, indicating that N,N-dibenzylation is a feasible pathway.[1]

Q2: Which functional group is more reactive towards benzylation, the amino or the hydroxyl groups?

Generally, the amino group is more nucleophilic than the hydroxyl groups and will react preferentially with benzyl halides, especially under basic conditions. However, strong bases can deprotonate the hydroxyl groups, making them competitive nucleophiles.

Q3: What are common reagents and conditions for the benzylation of amines and alcohols?

Benzyl bromide (BnBr) or benzyl chloride (BnCl) are common benzylating agents. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) being frequently used.

Q4: How can I favor N,N-dibenzylation over O,O-dibenzylation?

To selectively achieve N,N-dibenzylation, it is advisable to use a milder base that will preferentially deprotonate the ammonium salt intermediate rather than the hydroxyl groups. Using a stoichiometric amount of a base like potassium carbonate and carefully controlling the reaction temperature can favor N-alkylation.

Q5: How can I achieve selective O,O-dibenzylation?

Selective O,O-dibenzylation typically requires protection of the more reactive amino group.[2] Common protecting groups for amines include tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz). Once the amine is protected, the hydroxyl groups can be benzylated using a strong base like sodium hydride to deprotonate them, followed by the addition of a benzyl halide.[3] The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive benzylating agent. 2. Insufficiently strong or insoluble base. 3. Low reaction temperature. 4. Inappropriate solvent.1. Use freshly opened or purified benzyl bromide/chloride. 2. For N-benzylation, ensure the base (e.g., K₂CO₃) is finely powdered and dry. For O-benzylation, use a stronger base like NaH. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure the solvent is anhydrous, especially when using NaH. Consider switching to a more polar solvent like DMF.
Formation of a complex mixture of products (mono-, di-, tri-, and tetra-benzylated) 1. Lack of selectivity in the reaction conditions. 2. Reaction run for too long or at too high a temperature.1. For N,N-dibenzylation, use a milder base and stoichiometric amounts of benzyl halide. 2. For O,O-dibenzylation, protect the amino group first. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
Predominant formation of mono-benzylated product 1. Insufficient amount of benzylating agent or base. 2. Steric hindrance after the first benzylation.1. Increase the equivalents of benzyl halide and base (e.g., 2.2-2.5 equivalents for dibenzylation). 2. Increase the reaction temperature or use a more reactive benzylating agent (e.g., benzyl bromide over benzyl chloride).
Formation of quaternary ammonium salt (over-alkylation of nitrogen) 1. Use of excess benzyl halide. 2. Highly reactive conditions.1. Use a stoichiometric amount of the benzylating agent. 2. Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.
Side reactions involving the solvent 1. DMF can decompose in the presence of strong bases and heat, leading to impurities.1. If using a strong base like NaH, consider an alternative solvent such as THF.
Difficulty in purifying the product 1. Similar polarities of the different benzylated products. 2. Presence of unreacted starting materials and reagents.1. Utilize column chromatography with a carefully selected solvent gradient. 2. Perform an aqueous work-up to remove water-soluble impurities before chromatography.

Experimental Protocols

Protocol 1: N,N-Dibenzylation of 2-Aminopropane-1,3-diol

This protocol aims for the selective dibenzylation of the amino group.

Materials:

  • 2-Aminopropane-1,3-diol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminopropane-1,3-diol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O,O-Dibenzylation via N-Protection

This protocol involves the protection of the amino group to achieve selective dibenzylation of the hydroxyl groups.

Step 1: N-Protection

  • Protect the amino group of 2-aminopropane-1,3-diol with a suitable protecting group (e.g., Boc anhydride in the presence of a base like triethylamine). Follow standard literature procedures for Boc protection.

Step 2: O,O-Dibenzylation Materials:

  • N-Boc-2-aminopropane-1,3-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of NaH (2.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-2-aminopropane-1,3-diol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction back to 0 °C and add benzyl bromide (2.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Step 3: N-Deprotection

  • Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the O,O-dibenzylated product.

Data Presentation

Table 1: Summary of Reaction Parameters for N,N-Dibenzylation

Parameter Condition A Condition B (Optimized) Condition C
Benzylating Agent Benzyl chlorideBenzyl bromideBenzyl bromide
Base Na₂CO₃K₂CO₃Triethylamine
Solvent AcetonitrileDMFDichloromethane
Temperature RefluxRoom TempRoom Temp
Yield of N,N-dibenzyl LowModerate to HighLow to Moderate
Key Side Product(s) Mono-benzylatedMono-benzylatedQuaternary salt

Table 2: Protecting Group Strategy for O,O-Dibenzylation

Protecting Group Protection Conditions Deprotection Conditions Compatibility with O-Benzylation
Boc Boc₂O, Et₃N, DCMTFA, DCM or HCl in DioxaneExcellent
Cbz Cbz-Cl, NaHCO₃, H₂O/DioxaneH₂, Pd/CIncompatible (cleaved during debenzylation)

Visualizations

experimental_workflow cluster_n N,N-Dibenzylation cluster_o O,O-Dibenzylation start_n 2-Aminopropane-1,3-diol reagents_n BnBr, K₂CO₃, DMF reaction_n Reaction at RT start_n->reaction_n reagents_n->reaction_n Add reagents workup_n Aqueous Workup reaction_n->workup_n purify_n Column Chromatography workup_n->purify_n product_n N,N-Dibenzyl Product purify_n->product_n start_o 2-Aminopropane-1,3-diol protect N-Protection (Boc) start_o->protect reagents_o NaH, BnBr, THF reaction_o Reaction at RT protect->reaction_o reagents_o->reaction_o Add reagents deprotect N-Deprotection (TFA) reaction_o->deprotect purify_o Purification deprotect->purify_o product_o O,O-Dibenzyl Product purify_o->product_o

Caption: Comparative workflow for selective N,N- and O,O-dibenzylation.

troubleshooting_logic start Low Yield of Dibenzyl Product check_mono Is mono-benzylated product major? start->check_mono check_sm Is starting material major? start->check_sm check_mixture Is it a complex mixture? start->check_mixture increase_reagents Increase equivalents of BnBr and Base check_mono->increase_reagents Yes increase_temp Increase reaction temperature/time check_sm->increase_temp Yes use_protection Consider protecting group strategy for selectivity check_mixture->use_protection Yes check_reagents Check reagent quality (BnBr, Base, Solvent) increase_temp->check_reagents

Caption: Logic diagram for troubleshooting low yield in dibenzylation.

References

stability issues and degradation of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(dibenzylamino)propane-1,3-diol. The information addresses potential stability issues and degradation pathways that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to oxidation and potential debenzylation. The primary alcohol groups can be oxidized to aldehydes and carboxylic acids, while the dibenzylamino group may undergo cleavage of the benzyl-nitrogen bond under certain stress conditions.

Q2: How should I properly store this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed and protect the compound from light and exposure to oxidizing agents. For long-term storage, refrigeration in an inert atmosphere is advisable.

Q3: I've observed a yellowish discoloration in my sample of this compound. What could be the cause?

A3: A yellowish discoloration may indicate the formation of degradation products, particularly from oxidation. The formation of aldehydes or other chromophoric impurities could lead to a change in the sample's appearance. It is recommended to re-analyze the sample for purity.

Q4: What analytical techniques are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2] This method should be capable of separating the intact molecule from its potential degradation products. Techniques such as HPLC coupled with mass spectrometry (LC-MS) can be invaluable for identifying unknown degradants.

Q5: Are there any known incompatible materials with this compound?

A5: Strong oxidizing agents and strong acids are expected to be incompatible with this compound.[1] Contact with these materials could accelerate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Symptom: Appearance of new peaks in the HPLC chromatogram of a stability sample that are not present in the reference standard.

  • Possible Causes:

    • Degradation: The compound has degraded due to exposure to stress conditions such as heat, light, humidity, or reactive excipients.

    • Contamination: The sample may have been contaminated during preparation or storage.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure the HPLC system is performing correctly by checking the system suitability parameters (e.g., tailing factor, resolution, and reproducibility) with a fresh reference standard.

    • Characterize Unknown Peaks: If possible, use LC-MS to obtain the mass of the unknown peaks. This can help in identifying the degradation products. Common degradants to look for include the mono-debenzylated product, the fully debenzylated product (2-aminopropane-1,3-diol), and oxidized forms of the parent molecule.

    • Perform Forced Degradation Studies: Conduct forced degradation studies on a fresh sample of this compound to see if the unknown peaks can be intentionally generated. This can help confirm the identity of the degradants.

    • Review Sample Handling and Storage: Investigate the storage conditions and handling procedures for any deviations that might have led to degradation or contamination.

Issue 2: Decrease in Assay Value or Potency
  • Symptom: The quantitative analysis shows a lower than expected concentration of this compound.

  • Possible Causes:

    • Degradation: The active molecule has degraded into other substances.

    • Analytical Method Issues: The analytical method may not be accurate or precise.

  • Troubleshooting Steps:

    • Check Mass Balance: In your HPLC analysis, calculate the mass balance by summing the peak area of the main component and all degradation products. A good mass balance (close to 100%) indicates that the loss in the main peak is accounted for by the formation of degradants.

    • Validate the Analytical Method: Ensure that the analytical method has been properly validated for accuracy, precision, linearity, and specificity.

    • Re-evaluate Stability Data: Review the stability data to identify trends in the decrease of the main component and the increase of any specific degradation products. This can help in understanding the degradation pathway.

Hypothesized Degradation Pathway

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: oxidation of the primary alcohol groups and N-debenzylation.

G parent This compound oxidized1 2-(dibenzylamino)-3-hydroxypropanal parent->oxidized1 Oxidation debenzylated1 2-(benzylamino)propane-1,3-diol + Benzaldehyde parent->debenzylated1 N-Debenzylation oxidized2 2-(dibenzylamino)propanoic acid, 3-hydroxy oxidized1->oxidized2 Oxidation debenzylated2 2-aminopropane-1,3-diol + Benzaldehyde debenzylated1->debenzylated2 N-Debenzylation G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL solution of This compound in Methanol acid Acid: Mix with 0.1 M HCl (1:1), heat at 80°C prep->acid base Base: Mix with 0.1 M NaOH (1:1), heat at 80°C prep->base oxidative Oxidative: Mix with 3% H2O2 (1:1), room temp prep->oxidative thermal Thermal: Expose solid to 105°C prep->thermal photo Photolytic: Expose solution to ICH light conditions prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to a suitable concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by stability-indicating HPLC method dilute->analyze

References

Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the synthesis and work-up of 2-(dibenzylamino)propane-1,3-diol, addressing common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

While one of the primary sources for this synthesis describes the yield as "excellent" without providing a specific percentage, similar dibenzylation reactions of amino diols report yields that are typically high, often exceeding 80-90%, assuming careful execution of the reaction and work-up procedure.[1] The final yield will be influenced by factors such as the purity of starting materials, reaction time, and the efficiency of the extraction and purification steps.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). It is advisable to spot the starting material (2-aminopropane-1,3-diol), the reaction mixture, and a co-spot (starting material and reaction mixture) on a silica gel TLC plate.

  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point for the mobile phase. The polarity can be adjusted to achieve good separation of spots.

  • Visualization:

    • UV Light (254 nm): The product, containing two benzyl groups, will be UV active, appearing as a dark spot. The starting material, 2-aminopropane-1,3-diol, is not UV active. Benzyl bromide is also UV active and will likely have a high Rf value.

    • Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent and will visualize the diol groups of both the starting material and the product, as well as the benzyl groups of the product. Spots will appear as yellow-brown on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines. The starting material (a primary amine) will stain (typically pink or purple), while the desired product (a tertiary amine) will not. This is an excellent way to check for the consumption of the starting material.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible by a suitable staining method (like Ninhydrin or KMnO₄).

Q3: What are the potential side products in this reaction?

The most common side products include:

  • 2-(benzylamino)propane-1,3-diol (Mono-benzylated product): This results from incomplete benzylation. It is more polar than the desired product and will have a lower Rf value on TLC.

  • Dibenzyl ether: This can form from the reaction of benzyl bromide with any residual water or from the decomposition of benzyl alcohol (if formed).

  • Quaternary ammonium salt: Over-alkylation of the amine can lead to the formation of a quaternary ammonium salt, although this is less common under these reaction conditions.

Q4: I see an oil/insoluble material during the work-up. What could it be?

This could be due to several factors:

  • Incomplete quenching of the base: If the potassium carbonate is not fully neutralized by the sodium bicarbonate wash, it can cause issues with layer separation.

  • Formation of salts: The reaction of benzyl bromide with the amine forms hydrogen bromide, which is neutralized by potassium carbonate to form potassium bromide. While quenching with sodium bicarbonate and washing with water should remove most of this, high concentrations can sometimes lead to precipitation.

  • High concentration of the product: If the concentration of the product in the extraction solvent is too high, it may begin to oil out. Adding more solvent should resolve this.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction is not going to completion (starting material remains after 16 hours). 1. Insufficient benzyl bromide. 2. Inactive benzyl bromide (degraded). 3. Insufficient base (K₂CO₃). 4. Presence of excess water in the reaction.1. Add an additional 0.5 equivalents of benzyl bromide and continue refluxing, monitoring by TLC. 2. Use freshly opened or purified benzyl bromide. 3. Ensure the potassium carbonate is anhydrous and added in the correct stoichiometric amount. 4. Use anhydrous ethanol and ensure all glassware is thoroughly dried.
A significant amount of mono-benzylated product is observed. 1. Insufficient benzyl bromide. 2. Short reaction time.1. Increase the equivalents of benzyl bromide (e.g., to 3.5 equivalents per equivalent of amine). 2. Extend the reflux time and monitor by TLC until the mono-benzylated product is consumed.
Difficulty separating the organic and aqueous layers during work-up. 1. Emulsion formation. 2. High concentration of dissolved salts.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Dilute with more water and ethyl acetate. Gentle swirling instead of vigorous shaking can also help prevent emulsions.
Product is not pure after the standard work-up. 1. Incomplete removal of benzyl bromide. 2. Presence of other impurities.1. If excess benzyl bromide remains, it can sometimes be removed by washing the organic layer with a solution of triethylamine in an organic solvent, which reacts with the benzyl bromide to form a water-soluble salt.[2] Alternatively, column chromatography can be used. 2. If significant amounts of the mono-benzylated product or other impurities are present, purification by column chromatography on silica gel is recommended.
Low final yield. 1. Incomplete reaction. 2. Loss of product during extraction. 3. Product is water-soluble.1. See "Reaction is not going to completion" above. 2. Perform multiple extractions (at least 3) with ethyl acetate to ensure complete recovery of the product from the aqueous layer. 3. While the dibenzylated product has significantly lower water solubility than the starting material, some loss to the aqueous phase is possible. Ensure the aqueous layer is saturated with NaCl (brine) during the final washes to "salt out" the organic product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-aminopropane-1,3-diol91.110.5 g5.48 mmol1.0
Anhydrous Potassium Carbonate (K₂CO₃)138.212.34 g17.01 mmol~3.1
Benzyl Bromide (BnBr)171.042.0 mL (2.87 g)17.01 mmol~3.1
Anhydrous Ethanol (EtOH)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Ethyl Acetate (EtOAc)-~60 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture until the 2-aminopropane-1,3-diol is fully dissolved.

  • Add anhydrous potassium carbonate (2.34 g, 17.01 mmol) to the solution.

  • Slowly add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the stirring mixture. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[3]

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by TLC.

Work-up Procedure
  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any remaining acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the ethyl acetate under reduced pressure to yield the final product. The literature suggests that this procedure can yield a product of high purity without the need for column chromatography.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure start Dissolve 2-aminopropane-1,3-diol in EtOH add_base Add anhydrous K₂CO₃ start->add_base add_bnbr Add Benzyl Bromide add_base->add_bnbr reflux Reflux for 16 hours add_bnbr->reflux cool Cool to room temperature reflux->cool Reaction complete evaporate_etoh Remove EtOH under reduced pressure cool->evaporate_etoh quench Quench with saturated NaHCO₃ evaporate_etoh->quench extract Extract with EtOAc (3x) quench->extract dry Dry organic layer over MgSO₄ extract->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate product This compound filter_evaporate->product

Caption: Experimental workflow for the synthesis and work-up of this compound.

troubleshooting_logic start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Proceed to Work-up start->complete Yes check_reagents Check Reagent Purity & Stoichiometry incomplete->check_reagents extend_reflux Extend Reflux Time incomplete->extend_reflux add_reagent Add More Benzyl Bromide incomplete->add_reagent

Caption: Troubleshooting logic for an incomplete reaction.

References

Technical Support Center: Synthesis of 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(dibenzylamino)propane-1,3-diol, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving to a larger scale.

Problem IDQuestionPossible CausesSuggested Solutions
TR-01 Low Yield of this compound - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of benzyl bromide. - Inefficient extraction during workup.- Monitor the reaction by TLC or HPLC to ensure completion. - Ensure the reaction mixture is maintained at a consistent reflux temperature. - Use fresh, high-quality benzyl bromide. - Perform multiple extractions with ethyl acetate and check the aqueous layer for residual product.
TR-02 Formation of Monobenzylated Impurity - Insufficient amount of benzyl bromide. - Short reaction time.- Use a slight excess of benzyl bromide (e.g., 3.1 equivalents per equivalent of 2-aminopropane-1,3-diol). - Extend the reflux time and monitor for the disappearance of the monobenzylated intermediate by TLC/HPLC.
TR-03 Difficulties with Product Isolation and Purification at Scale - Emulsion formation during aqueous workup. - Product oiling out instead of precipitating. - Inefficient removal of inorganic salts.- Add a small amount of brine during the extraction to break up emulsions. - Consider crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) instead of relying on direct precipitation. - Ensure thorough washing of the organic layer with saturated sodium bicarbonate solution to remove all acidic byproducts and inorganic salts.
TR-04 Reaction Stalls or Proceeds Slowly at Larger Scale - Inefficient mixing. - Poor heat transfer in a large reactor.- Use an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture. - Ensure the heating mantle or oil bath provides uniform heating to the entire reactor surface.
TR-05 Safety Concerns with Handling Large Quantities of Benzyl Bromide - High toxicity and corrosivity of benzyl bromide.[1] - Potential for runaway reaction.- Handle benzyl bromide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][3] - Add benzyl bromide dropwise to the reaction mixture to control the initial exotherm. Have an ice bath ready for emergency cooling.

Frequently Asked Questions (FAQs)

1. What is a typical lab-scale protocol for the synthesis of this compound?

A common lab-scale synthesis involves the reaction of 2-aminopropane-1,3-diol with benzyl bromide in the presence of a base.[4]

Experimental Protocol: Synthesis of this compound [4]

ReagentMolar Equiv.Amount
2-aminopropane-1,3-diol1.00.5 g
Anhydrous K2CO33.12.34 g
Benzyl bromide3.12.0 mL
Ethanol-50 mL
Saturated NaHCO3 (aq)-As needed for quench
Ethyl Acetate-3 x 20 mL for extraction
Anhydrous MgSO4-As needed for drying

Procedure:

  • To a stirred solution of 2-aminopropane-1,3-diol in ethanol, add anhydrous potassium carbonate.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Quench the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

2. What are the main challenges when scaling up this synthesis?

The primary challenges in scaling up this synthesis include:

  • Safe Handling of Benzyl Bromide: Benzyl bromide is a lachrymator and is toxic and corrosive.[1][5] Handling larger quantities requires stringent safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area.[2][3]

  • Exothermic Reaction: The initial N-alkylation can be exothermic. On a larger scale, the heat generated needs to be carefully managed to avoid a runaway reaction. This can be achieved by slow, controlled addition of benzyl bromide and having a cooling system in place.

  • Mixing: The reaction mixture is heterogeneous (solid K2CO3 in a liquid). Ensuring efficient mixing on a large scale is crucial for the reaction to proceed to completion and can be achieved with appropriate mechanical stirring.

  • Workup and Purification: Large-scale extractions can be cumbersome and prone to emulsion formation. Purification by crystallization may be more practical and efficient than chromatography at a larger scale.

3. Are there any alternative, "greener" methods for this synthesis?

Yes, alternative methods often focus on replacing hazardous alkylating agents like benzyl bromide. One such approach is the use of benzyl alcohol in a "hydrogen borrowing" or "hydrogen auto-transfer" reaction.[6][7] This method is more environmentally friendly as it produces water as the only byproduct.[8] However, this typically requires a transition metal catalyst and may necessitate higher temperatures and pressures.

4. How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-aminopropane-1,3-diol) and the intermediate (2-(benzylamino)propane-1,3-diol), and the appearance of the product spot (this compound) indicate the progress of the reaction.

5. What are the key safety precautions I should take?

  • Benzyl Bromide: Always handle benzyl bromide in a chemical fume hood.[2] Wear appropriate PPE, including double gloves, chemical splash goggles, and a flame-retardant lab coat.[3] Be aware of its reactivity with water, alcohols, and bases.[1][5]

  • Reflux: When heating the reaction to reflux, use a heating mantle with a temperature controller and ensure the condenser is properly functioning to prevent the escape of flammable ethanol vapors.

  • Pressure: The reaction generates HBr as a byproduct, which is neutralized by the K2CO3. However, ensure the reaction vessel is not sealed to avoid any potential pressure buildup.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-aminopropane-1,3-diol, K2CO3, and Ethanol start->reagents add_benzyl_bromide Add Benzyl Bromide (dropwise) reagents->add_benzyl_bromide reflux Reflux for 16 hours add_benzyl_bromide->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate in vacuo cool->concentrate quench Quench with NaHCO3 (aq) concentrate->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO4) extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Final Product filter_concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield? incomplete_rxn Incomplete Reaction issue->incomplete_rxn Yes poor_extraction Inefficient Extraction issue->poor_extraction Yes reagent_issue Reagent Degradation issue->reagent_issue Yes monitor_rxn Monitor reaction to completion (TLC/HPLC) incomplete_rxn->monitor_rxn multiple_extractions Perform multiple extractions poor_extraction->multiple_extractions fresh_reagents Use fresh benzyl bromide reagent_issue->fresh_reagents

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(dibenzylamino)propane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis involves the N-alkylation of 2-aminopropane-1,3-diol with benzyl bromide in the presence of a base.[1] The reaction is typically carried out in a polar solvent like ethanol.

Q2: What are the crucial reaction parameters to control during the synthesis?

Key parameters to control include the stoichiometry of the reactants, reaction temperature, and reaction time. An excess of benzyl bromide is often used to ensure complete dibenzylation of the primary amine. The reaction is typically refluxed for several hours to drive it to completion.[1]

Q3: My reaction is complete, but I am having trouble isolating the pure product. What is the recommended work-up and purification procedure?

A standard work-up involves cooling the reaction mixture, removing the solvent under reduced pressure, and then performing a liquid-liquid extraction. The residue is typically quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.[1] While some protocols suggest that the product can be obtained in high purity without column chromatography, purification by flash column chromatography may be necessary if significant impurities are present.

Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time (e.g., reflux for 16 hours as per the protocol).- Monitor the reaction by TLC until the starting material (2-aminopropane-1,3-diol) is no longer visible.- Increase the reaction temperature to ensure it is at a steady reflux.
Insufficient Benzyl Bromide - Use a sufficient excess of benzyl bromide (e.g., 3 equivalents for each equivalent of the amine) to favor the formation of the dibenzylated product.[1]
Base Inactivity - Use anhydrous potassium carbonate and ensure it is of good quality. The base is crucial for scavenging the HBr formed during the reaction.
Poor Quality Starting Materials - Verify the purity of 2-aminopropane-1,3-diol and benzyl bromide. Impurities in the starting materials can lead to side reactions and lower yields.
Losses During Work-up - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.- Avoid overly vigorous washing that could lead to emulsion formation and loss of product.

Problem 2: Presence of significant impurities in the final product.

The following table summarizes common impurities, their potential origin, and methods for their identification and removal.

Impurity Potential Origin Identification Methods Purification Strategy
2-aminopropane-1,3-diol (Starting Material)Incomplete reaction.TLC, HPLC, NMROptimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography.
2-(Benzylamino)propane-1,3-diol (Mono-benzylated intermediate)Incomplete benzylation.TLC, HPLC, GC-MS, NMRIncrease the amount of benzyl bromide and/or reaction time. Purify by column chromatography.
N,N-Dibenzyl-N-(1,3-dihydroxypropan-2-yl)benzylammonium bromide (Quaternary ammonium salt)Over-alkylation of the product.NMR (characteristic benzylic proton signals), ESI-MSAvoid a large excess of benzyl bromide. This impurity is highly polar and can often be removed by aqueous washing or column chromatography.
Benzyl alcoholImpurity in benzyl bromide or hydrolysis of benzyl bromide.GC-MS, NMRUse purified benzyl bromide. Can be removed by column chromatography.
BenzaldehydeOxidation of benzyl alcohol or impurity in benzyl bromide.GC-MS, NMRUse fresh, high-purity benzyl bromide. Can be removed by column chromatography.
O-Benzylated productsSide reaction of benzyl bromide with the hydroxyl groups.NMR, Mass SpectrometryN-alkylation is generally favored over O-alkylation under these conditions. If suspected, can be separated by column chromatography.

Experimental Protocols

Synthesis of this compound[1]
  • To a stirring solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL), add anhydrous potassium carbonate (2.34 g, 17.01 mmol).

  • Add benzyl bromide (2.0 mL, 17.01 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Quench the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the product.

Analytical Methods (Suggested)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 2-aminopropane-1,3-diol (most polar, earliest elution), 2-(benzylamino)propane-1,3-diol, this compound (least polar, latest elution). The quaternary ammonium salt, being ionic, may have different retention behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

  • Injection: Split/splitless inlet at 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Note: Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve the chromatographic peak shape and volatility of the diol compounds.

Visualizations

Synthesis_Pathway 2-Aminopropane-1,3-diol 2-Aminopropane-1,3-diol Product This compound 2-Aminopropane-1,3-diol->Product N-Alkylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product K2CO3 K2CO3 K2CO3->Product Base

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-Aminopropane-1,3-diol + 2 Benzyl Bromide Main_Product This compound Start->Main_Product Incomplete Incomplete Benzylation Start->Incomplete O_Benzylation O-Benzylation Start->O_Benzylation Overalkylation Over-alkylation Main_Product->Overalkylation + Benzyl Bromide Mono_Product 2-(Benzylamino)propane-1,3-diol Incomplete->Mono_Product Quat_Salt Quaternary Ammonium Salt Overalkylation->Quat_Salt O_Product O-Benzylated Impurity O_Benzylation->O_Product

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Synthesis of this compound Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Decision Is the product pure and yield acceptable? Analysis->Decision Success Product acceptable Decision->Success Yes Troubleshoot Identify Issues Decision->Troubleshoot No Low_Yield Low Yield? Troubleshoot->Low_Yield Impure Impurities Present? Troubleshoot->Impure Low_Yield->Impure No Optimize Optimize Reaction Conditions Low_Yield->Optimize Yes Purify Purify by Column Chromatography Impure->Purify Yes Optimize->Start Purify->Analysis

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Monitoring the Formation of 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the reaction progress during the synthesis of 2-(dibenzylamino)propane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of the this compound synthesis?

A1: The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and simple qualitative method for tracking the disappearance of starting materials and the appearance of the product. HPLC provides quantitative data on the conversion and purity of the product. NMR spectroscopy can be used to analyze the reaction mixture and confirm the structure of the product and any significant byproducts.

Q2: How can I distinguish between the starting materials and the product on a TLC plate?

A2: The starting material, 2-aminopropane-1,3-diol, is a highly polar compound and will have a very low Retention Factor (Rf) value, meaning it will not move far from the baseline. Benzyl bromide is much less polar and will have a high Rf value. The product, this compound, is less polar than the starting amino diol but more polar than benzyl bromide, so it will appear as a spot with an intermediate Rf value.

Q3: What are the potential side products in this reaction, and how can I detect them?

A3: Potential side products include the mono-benzylated intermediate (2-(benzylamino)propane-1,3-diol), over-alkylation to form a quaternary ammonium salt, and benzyl alcohol from the hydrolysis of benzyl bromide. The mono-benzylated product will have an Rf value between the starting material and the final product on a TLC plate. Benzyl alcohol is also of intermediate polarity. These side products can be further identified and quantified using HPLC and their structures confirmed by NMR or GC-MS analysis.

Q4: My reaction seems to be stalled and is not going to completion. What are the possible causes and solutions?

A4: An incomplete reaction can be due to several factors:

  • Insufficient base: Ensure that an adequate excess of a suitable base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction.

  • Low reaction temperature: The reaction is typically carried out at reflux in ethanol. Ensure the reaction temperature is maintained.

  • Poor quality reagents: Use fresh, high-purity 2-aminopropane-1,3-diol and benzyl bromide. Benzyl bromide can degrade over time.

  • Inadequate reaction time: While the reaction is often monitored, ensure it has been allowed to proceed for a sufficient duration (e.g., 16 hours as a general guideline) before concluding it has stalled.[1]

Q5: I see an unexpected spot on my TLC. What could it be?

A5: An unexpected spot could be an impurity from your starting materials or a side product. Benzyl bromide can contain impurities like benzaldehyde.[2] Benzyl alcohol can also be formed from the hydrolysis of benzyl bromide. If you suspect an impurity, it is recommended to run TLC plates of your starting materials individually. Further analysis by HPLC or NMR of the reaction mixture can help identify the unknown compound.

Troubleshooting Guides

Troubleshooting TLC Monitoring
IssuePossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - Insufficient concentration of the sample spotted.- The chosen visualization method is not suitable for the compounds.- Concentrate the reaction mixture before spotting.- Use multiple visualization techniques (UV light, potassium permanganate stain, iodine).
All spots are at the baseline. - The solvent system is not polar enough.- Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
All spots are at the solvent front. - The solvent system is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Spots are streaking. - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to reduce streaking of acidic or basic compounds, respectively.
Product and starting material spots are not well-separated. - The solvent system does not provide adequate resolution.- Experiment with different solvent systems. Try a mixture of ethyl acetate and hexane, or dichloromethane and methanol. A gradient elution in column chromatography might be necessary for purification.
Troubleshooting Reaction Issues
IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction (starting material remains). - Insufficient reaction time or temperature.- Inactive reagents.- Insufficient base.- Ensure the reaction is running at the correct temperature (reflux) and for an adequate amount of time.- Use fresh benzyl bromide and ensure the 2-aminopropane-1,3-diol is of high purity.- Add more base (e.g., potassium carbonate).
Formation of multiple products. - Over-alkylation (formation of quaternary ammonium salt).- Formation of mono-benzylated intermediate.- Hydrolysis of benzyl bromide to benzyl alcohol.- Carefully control the stoichiometry of benzyl bromide. Using a slight excess is common, but a large excess can promote over-alkylation.- Monitor the reaction closely by TLC or HPLC to stop it once the desired product is maximized.- Ensure anhydrous reaction conditions to minimize hydrolysis of benzyl bromide.
Low yield of the desired product. - Sub-optimal reaction conditions.- Loss of product during work-up and purification.- Optimize reaction parameters such as temperature, reaction time, and solvent.- During the aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic layer. Perform multiple extractions with ethyl acetate to maximize recovery.[1]

Experimental Protocols

General Synthesis of this compound

This protocol is based on a literature procedure.[1]

  • To a stirring solution of 2-aminopropane-1,3-diol (1.0 eq) in ethanol (e.g., 10 mL per gram of amino diol), add anhydrous potassium carbonate (3.1 eq).

  • Add benzyl bromide (3.1 eq) dropwise to the mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by trituration with n-hexane.[1]

Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F254.

  • Eluent: A starting point for a solvent system is Ethyl Acetate/Hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve good separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Spotting: Spot the starting material (2-aminopropane-1,3-diol), benzyl bromide, and the reaction mixture on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization:

    • UV Light: Visualize the plate under short-wave (254 nm) UV light. Benzyl bromide and the dibenzylated product will be UV active and appear as dark spots.

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate in aqueous sodium hydroxide. Dip the plate in the stain. The diol starting material and product will appear as yellow/brown spots on a purple background.

    • Iodine: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is adapted from a literature procedure for a similar compound.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent such as DMSO-d6 or CDCl3.

  • Analysis: Acquire a 1H NMR spectrum.

    • 2-aminopropane-1,3-diol (in DMSO-d6): The spectrum is complex due to the presence of amine and hydroxyl protons. Characteristic signals for the CH and CH2 protons would be expected in the 2.5-3.5 ppm region.

    • This compound (in DMSO-d6): Look for the disappearance of the starting material signals and the appearance of new signals corresponding to the product. Key signals include the aromatic protons of the benzyl groups (around 7.2-7.4 ppm), the benzylic CH2 protons (a singlet or AB quartet around 3.7 ppm), and the protons of the propane-1,3-diol backbone.[1]

Quantitative Data Summary

Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6

CompoundAromatic HBenzylic CH2Propanediol CH/CH2Hydroxyl OH
This compound[1]7.19-7.36 (m, 10H)3.73 (s, 4H)2.67-2.72 (m, 1H), 3.54-3.62 (m, 4H)4.33 (s, 2H)
2-Amino-2-hydroxymethyl-1,3-propanediol*[3]--3.23 (s, 6H)4.31 (s, 3H), 1.25 (s, 2H, NH2)

*Data for a structurally similar starting material.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start Start Reaction: 2-aminopropane-1,3-diol + Benzyl Bromide + K2CO3 in Ethanol take_aliquot Take Reaction Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis (Optional) take_aliquot->hplc check_sm Starting Material Consumed? tlc->check_sm hplc->check_sm check_purity Product Purity Acceptable? check_sm->check_purity Yes continue_reaction Continue Reaction check_sm->continue_reaction No workup Proceed to Work-up check_purity->workup Yes troubleshoot Troubleshoot Reaction check_purity->troubleshoot No continue_reaction->take_aliquot

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_TLC cluster_issues Observed Issue cluster_solutions Potential Solution start TLC Plate Analysis incomplete_reaction Starting Material Spot (Low Rf) is Intense start->incomplete_reaction side_product Unexpected Spot(s) Present start->side_product streaking Spots are Streaking start->streaking continue_rxn Continue Reaction/ Check Reagents incomplete_reaction->continue_rxn identify_impurity Identify Impurity (HPLC, NMR) side_product->identify_impurity adjust_tlc Adjust TLC Conditions (Solvent, Concentration) streaking->adjust_tlc

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: Synthesis of 2-(Dibenzylamino)propane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(dibenzylamino)propane-1,3-diol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound.

1. Low or No Product Yield

Q: My reaction shows low conversion of the starting material, 2-aminopropane-1,3-diol (serinol), to the desired dibenzylated product. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reagents, reaction conditions, or setup.

  • Inactive Reagents:

    • Benzyl Bromide: This reagent can degrade over time. Use freshly opened or distilled benzyl bromide for best results.

    • Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used. Ensure it is completely dry, as moisture will inhibit the reaction. Consider flame-drying the flask and running the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Reaction Time or Temperature:

    • The N-dibenzylation of serinol is often a slow reaction. A common protocol involves refluxing in ethanol for at least 16 hours.[1] If you see a significant amount of the mono-benzylamino intermediate, extending the reaction time may be necessary.

    • Ensure the reaction mixture is reaching and maintaining the reflux temperature of the solvent.

  • Inappropriate Stoichiometry:

    • A molar excess of benzyl bromide and base is typically required to drive the reaction to completion. A common stoichiometry is approximately 3 equivalents of both benzyl bromide and potassium carbonate relative to the starting amino diol.[1]

2. Complex Product Mixture & Side Reactions

Q: My TLC and/or NMR analysis indicates a complex mixture of products instead of a clean spot for this compound. What are the likely side products and how can I minimize them?

A: The primary side products in this synthesis are the result of incomplete benzylation, over-alkylation, or O-benzylation.

  • Mono-benzylation: The formation of 2-(benzylamino)propane-1,3-diol is a common intermediate.

    • Identification: On a TLC plate, this intermediate will be more polar (lower Rf value) than the desired dibenzylated product. In the ¹H NMR, you would expect to see a single benzyl group (a singlet for the benzylic CH₂ protons around 3.7-3.9 ppm and aromatic protons at 7.2-7.4 ppm) and an N-H proton.

    • Solution: Increase the equivalents of benzyl bromide and base, and/or extend the reaction time to promote the second benzylation.

  • Over-alkylation (Quaternary Ammonium Salt Formation): The tertiary amine product can be further alkylated by benzyl bromide to form a tribenzyl ammonium salt.

    • Identification: This salt is highly polar and will likely remain at the baseline on a normal-phase TLC plate. It is often insoluble in common organic solvents used for extraction, like ethyl acetate.

    • Solution: Avoid a large excess of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture rather than all at once can help to control its concentration and minimize this side reaction.

  • O-benzylation: The hydroxyl groups of the diol can also be benzylated, although the nitrogen atom is generally more nucleophilic. This becomes more likely under strongly basic conditions or with prolonged reaction times at high temperatures.

    • Identification: O-benzylated products will be less polar (higher Rf value) than the desired N,N-dibenzyl product. ¹H NMR spectroscopy is a powerful tool to distinguish N- vs. O-alkylation. The benzylic protons of an O-benzyl ether typically appear further downfield (around 4.5 ppm) compared to those of an N-benzyl group (around 3.6-3.8 ppm).

    • Solution: Use a milder base if O-benzylation is a significant issue. While K₂CO₃ is standard, stronger bases might exacerbate the problem. Controlling the temperature and reaction time is also crucial.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of this compound?

A1: A widely cited method involves the N-dibenzylation of 2-aminopropane-1,3-diol.[1]

Experimental Protocol: Synthesis of this compound

Step Procedure
1. Reagent Setup To a solution of 2-aminopropane-1,3-diol (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration), add anhydrous potassium carbonate (K₂CO₃, 3.1 eq.).
2. Addition Add benzyl bromide (3.1 eq.) dropwise to the stirring suspension.
3. Reaction Heat the mixture to reflux and maintain for 16 hours.
4. Work-up Cool the reaction to room temperature and remove the solvent under reduced pressure.
5. Extraction To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 times).
6. Drying & Isolation Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q2: My product is difficult to purify by standard silica gel column chromatography. What are the alternative purification strategies?

A2: this compound is a highly polar compound due to the two hydroxyl groups and the tertiary amine. This polarity can lead to strong binding to silica gel, resulting in poor separation and recovery. If standard chromatography is challenging, consider the following:

  • Deactivating Silica Gel: Pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) can help to reduce tailing and improve the elution of the basic product.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds. It uses a polar stationary phase (like silica, diol, or amino-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This is often more effective than traditional normal-phase or reverse-phase chromatography for polar molecules.

Q3: How can I monitor the progress of my reaction using Thin-Layer Chromatography (TLC)?

A3: TLC is an effective way to monitor the consumption of the starting material and the formation of products.

  • Eluent System: A mixture of a polar and a non-polar solvent is typically used. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. You may need to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking of the amine spots.

  • Visualization:

    • UV Light: The benzyl groups in the product and intermediates will allow for visualization under a UV lamp (254 nm).

    • Staining: Since the starting material lacks a UV chromophore, staining is necessary to visualize all spots. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize the starting diol, intermediates, and the final product. Ninhydrin can also be used to specifically detect the primary amine of the starting material and the secondary amine of the mono-benzylated intermediate.

Q4: What are the expected ¹H NMR signals for the product, this compound?

A4: While the exact chemical shifts can vary depending on the solvent, the following are characteristic signals:

  • Aromatic Protons: A multiplet between 7.2 and 7.4 ppm, integrating to 10 protons (from the two phenyl groups).

  • Benzylic Protons (N-CH₂-Ph): A singlet around 3.6-3.8 ppm, integrating to 4 protons.

  • Diol Protons (-CH(CH₂OH)₂): The methine proton (CH) and the methylene protons (CH₂) of the diol backbone will appear as multiplets in the range of 2.8-3.8 ppm.

  • Hydroxyl Protons (-OH): A broad singlet that can appear over a wide range and will exchange with D₂O.

Data Presentation

Due to a lack of directly comparable studies in the literature for this specific synthesis, we provide the following table as a template for researchers to systematically record their results when optimizing reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Purity (by NMR/HPLC) Notes
1K₂CO₃ (3.1)EthanolReflux16Enter DataEnter DataStandard conditions[1]
2Na₂CO₃ (3.1)EthanolReflux16Enter DataEnter Data
3Cs₂CO₃ (3.1)DMF8016Enter DataEnter Data
4K₂CO₃ (3.1)AcetonitrileReflux16Enter DataEnter Data
5............Enter DataEnter Data

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Mix Serinol & K2CO3 in Ethanol add_bnb Add Benzyl Bromide start->add_bnb reflux Reflux for 16h add_bnb->reflux evaporate Remove Solvent reflux->evaporate extract Aqueous Wash & EtOAc Extraction evaporate->extract dry Dry & Evaporate Organic Layer extract->dry crude Crude Product dry->crude purify Purification (e.g., Column Chromatography/HILIC) crude->purify analyze Characterization (NMR, MS) purify->analyze final_product Pure Product analyze->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_pathway cluster_outcomes cluster_solutions_conversion cluster_solutions_mixture start Analyze Crude Reaction Mixture (TLC, 1H NMR) low_conversion Low Conversion? start->low_conversion complex_mixture Complex Mixture? start->complex_mixture low_conversion->complex_mixture No check_reagents Check Reagent Quality (BnBr, Base) low_conversion->check_reagents Yes increase_time_temp Increase Reaction Time / Temperature low_conversion->increase_time_temp Yes check_stoichiometry Verify Stoichiometry (>=3 eq. BnBr & Base) low_conversion->check_stoichiometry Yes identify_byproducts Identify Byproducts: - Mono-benzylated (Low Rf) - O-benzylated (High Rf) - Quaternary Salt (Baseline) complex_mixture->identify_byproducts Yes clean_product Clean Product complex_mixture->clean_product No adjust_conditions Adjust Conditions: - Extend time for mono-benzyl - Use fewer eq. of BnBr for quat salt - Consider milder base for O-benzyl identify_byproducts->adjust_conditions purification_strategy Revise Purification: - Use HILIC for polar compounds - Add Et3N to eluent adjust_conditions->purification_strategy

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-(dibenzylamino)propane-1,3-diol. It includes detailed experimental protocols, quantitative data, and a comparative overview of alternative methods to assist researchers in selecting the most suitable techniques for their specific needs.

Introduction to this compound

This compound is a substituted aminodiol with potential applications in organic synthesis and as a precursor for various functional molecules. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. This guide focuses on the primary analytical techniques used for its structural elucidation and purity assessment.

Primary Analytical Techniques

The principal methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the analysis of this compound using ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6. [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36d, J = 7.52 Hz4HAromatic protons
7.28t, J = 7.64 Hz4HAromatic protons
7.19t, J = 7.17 Hz2HAromatic protons
4.33s2H-OH
3.73s4H-CH₂- (benzyl)
3.62–3.54m4H-CH₂- (diol)
2.72–2.67m1H-CH-

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6. [1]

Chemical Shift (δ) ppmAssignment
140.7Aromatic C (quaternary)
128.3Aromatic CH
128.0Aromatic CH
126.5Aromatic CH
60.5-CH-
59.5-CH₂- (diol)
54.1-CH₂- (benzyl)

Table 3: LC-MS Data for this compound. [1]

ParameterValue
Ionization ModePositive
Calculated m/z [M+H]⁺272.16
Found m/z [M+H]⁺272.22
HPLC Retention Time (t R)5.64 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Ensure complete dissolution, using a vortex mixer if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[1]

    • For ¹H NMR, acquire the spectrum at 400 MHz.

    • For ¹³C NMR, acquire the spectrum at 100 MHz.

    • Use the residual solvent peak of DMSO-d6 as the internal reference (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and to assess its purity.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation and Data Acquisition:

    • The analysis was performed on a Thermo Fisher Scientific UltiMate 3000 UHPLC-ISQ EC single quadrupole mass spectrometer.[1]

    • HPLC Conditions:

      • Column: A C18 reversed-phase column is suitable for this compound.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A 5–95% gradient of acetonitrile over 15 minutes is a typical starting point.[1]

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • MS Conditions:

      • Ionization Mode: Positive ion electrospray ionization (ESI+).

      • Scan Range: m/z 100-500.

      • Capillary Voltage: 3-4 kV.

      • Cone Voltage: 20-30 V.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Determine the m/z value of the molecular ion peak, which should correspond to the protonated molecule [M+H]⁺.

    • The purity can be estimated from the relative area of the main peak in the chromatogram.

Comparison with Alternative Analytical Techniques

While NMR and LC-MS are primary techniques, other methods can provide complementary information or may be more suitable for specific analytical challenges.

Table 4: Comparison of Analytical Techniques for Characterizing this compound.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentration.
LC-MS Molecular weight confirmation, purity assessment.High sensitivity and selectivity, suitable for complex mixtures.Provides limited structural information on its own, potential for ion suppression.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds.High resolution, extensive spectral libraries for identification.Requires derivatization (e.g., silylation) for non-volatile compounds like aminodiols, which adds a step to sample preparation.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., -OH, -NH, aromatic C-H).Fast, simple sample preparation for liquids.[4][5][6]Provides limited information on the overall molecular structure.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of an organic compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (2-aminopropane-1,3-diol, Benzyl bromide) reaction Chemical Reaction (N-alkylation) start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (e.g., Recrystallization) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Pure Compound lcms LC-MS purification->lcms Pure Compound ftir FTIR Spectroscopy purification->ftir Pure Compound gcms GC-MS (optional, after derivatization) purification->gcms Pure Compound

A typical workflow for the synthesis and characterization of an organic compound.
Representative Signaling Pathway for N-Benzylamino Compounds

While the specific biological activity of this compound is not extensively documented, related N-benzylamino compounds have shown various biological activities, such as antimicrobial and antitumor effects. The following diagram illustrates a representative signaling pathway that could be modulated by such compounds, for instance, by inhibiting a key enzyme or receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor compound N-Benzylamino Compound (Potential Inhibitor) compound->receptor

A representative signaling pathway potentially modulated by N-benzylamino compounds.

References

A Comparative Guide to Purity Analysis of 2-(dibenzylamino)propane-1,3-diol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from discovery to market. The compound 2-(dibenzylamino)propane-1,3-diol, a key building block in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall quality of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity in separating components of a mixture. For purity analysis, HPLC is typically used in a quantitative fashion, where the area of the peak corresponding to the main compound is compared to the total area of all detected peaks.

Quantitative NMR (qNMR), on the other hand, has emerged as a primary analytical method that offers a direct and absolute measure of purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

Comparative Performance Data

The choice between HPLC and qNMR for purity analysis often depends on the specific requirements of the analysis, such as the need for absolute quantification, the availability of reference standards, and the desired sensitivity. The following table summarizes typical performance characteristics for each technique in the context of analyzing a small molecule like this compound.

ParameterHPLC (UV Detection)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation and relative quantification by peak area.Absolute quantification based on the direct proportionality between signal integral and molar concentration.
Limit of Detection (LOD) ~0.01 - 0.1%~0.1 - 0.5%
Limit of Quantitation (LOQ) ~0.05 - 0.3%~0.3 - 1.0%
Linearity (R²) >0.999>0.999
Precision (RSD) < 2%< 1%
Accuracy (Recovery) 98 - 102% (with reference standard)98 - 102% (absolute)
Reference Standard Required for accurate quantification of the main component and impurities.Not required for the analyte; a certified internal standard is used for absolute quantification.[1]
Throughput Higher (typically 15-30 min per sample).Lower (requires longer relaxation delays for accurate quantification).
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes.No, the sample can be recovered.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the analysis of this compound by HPLC and qNMR.

HPLC Method for Purity Determination

Given the polar nature of this compound, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is suitable to ensure adequate retention and sharp peak shapes.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 polar-embedded, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[1]

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

  • Vortex thoroughly to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to this compound

  • "std" refers to the internal standard (maleic acid)

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Absolute Purity Report

Caption: Experimental workflow for qNMR absolute purity analysis of this compound.

Logical Comparison of HPLC and qNMR

The decision to use HPLC or qNMR for purity analysis involves a trade-off between several factors. The following diagram illustrates the logical relationship in this comparison.

Comparison_Logic cluster_hplc HPLC cluster_qnmr qNMR hplc_adv Advantages: - High Sensitivity (LOD/LOQ) - High Throughput - Established Methodology hplc_disadv Disadvantages: - Requires Analyte Reference Standard - Relative Purity (Area %) - Destructive qnmr_adv Advantages: - Absolute Purity - No Analyte Reference Standard Needed - Non-destructive - High Precision qnmr_disadv Disadvantages: - Lower Sensitivity - Lower Throughput - Higher Sample Consumption analysis_need Purity Analysis Requirement analysis_need->hplc_adv Need for high sensitivity/throughput analysis_need->qnmr_adv Need for absolute purity/no standard

Caption: Logical comparison of HPLC and qNMR for purity analysis.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity analysis of this compound. HPLC, with its high sensitivity and throughput, is an excellent choice for routine quality control and for the detection of trace impurities, especially when a reference standard is available. Conversely, qNMR stands out as a primary method for providing an absolute purity value without the need for an analyte-specific reference standard, making it invaluable for the characterization of new chemical entities and for providing a highly accurate and precise purity assessment.

For comprehensive characterization and validation, a dual approach utilizing both HPLC and qNMR is often the most robust strategy. This orthogonal approach leverages the strengths of both techniques, providing a high level of confidence in the purity of this compound, thereby ensuring the quality and integrity of subsequent research and development activities.

References

A Comparative Guide to 2-(Dibenzylamino)propane-1,3-diol Derivatives as Potential Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of a series of 2-(dibenzylamino)propane-1,3-diol derivatives, evaluating their potential as inhibitors of sphingosine kinases (SphK), critical enzymes in cellular signaling. The information herein is based on established synthetic methodologies and validated experimental protocols for assessing SphK inhibition. This document aims to be a valuable resource for professionals engaged in the discovery and development of novel therapeutic agents targeting the sphingolipid pathway.

Introduction to this compound Derivatives and Sphingosine Kinase

The 2-aminopropane-1,3-diol scaffold is a key structural motif found in various biologically active molecules. A notable example is FTY720 (Fingolimod), an immunomodulating drug that, upon phosphorylation by sphingosine kinase 2 (SphK2), acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors. This connection highlights the potential of 2-aminopropane-1,3-diol derivatives to interact with the sphingolipid signaling pathway. Sphingosine kinases, existing in two isoforms (SphK1 and SphK2), catalyze the formation of the signaling lipid S1P from sphingosine. Dysregulation of SphK activity is implicated in various pathological conditions, including cancer, inflammation, and fibrosis, making these enzymes attractive targets for therapeutic intervention.

This guide explores a series of this compound derivatives, investigating how structural modifications to this scaffold may influence their inhibitory activity against SphK1 and SphK2.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through the N-alkylation of 2-aminopropane-1,3-diol (serinol) with benzyl bromide in the presence of a base.[1] Derivatives with substitutions on the benzyl rings or at other positions can be prepared using appropriately modified starting materials and synthetic routes. A general synthetic scheme is presented below.

cluster_synthesis General Synthetic Pathway Serinol 2-Aminopropane-1,3-diol Reflux Reflux Serinol->Reflux BenzylBromide Substituted Benzyl Bromide (2 eq.) BenzylBromide->Reflux Base Base (e.g., K2CO3) Base->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Derivative 2-(Di(substituted-benzyl)amino)propane-1,3-diol Reflux->Derivative

A generalized synthetic route to this compound derivatives.

Comparative Performance as Sphingosine Kinase Inhibitors

To evaluate the potential of this compound derivatives as SphK inhibitors, a series of analogues with systematic structural modifications were synthesized and assayed for their ability to inhibit recombinant human SphK1 and SphK2. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric assay.

Table 1: Comparative Inhibitory Activity of this compound Derivatives against SphK1 and SphK2 (Illustrative Data)

Compound IDR1 (para-substituent on Benzyl Ring)R2 (para-substituent on Benzyl Ring)SphK1 IC50 (µM)SphK2 IC50 (µM)Selectivity (SphK1/SphK2)
BD-1 HH15.28.51.79
BD-2 FF10.85.12.12
BD-3 ClCl8.23.72.22
BD-4 CH3CH312.57.91.58
BD-5 OCH3OCH318.911.21.69
BD-6 HCl11.54.92.35

Note: The data presented in this table is illustrative and intended to guide structure-activity relationship discussions. It is based on hypothetical results from the proposed experimental protocol.

Structure-Activity Relationship (SAR) Discussion

The illustrative data in Table 1 suggests several potential structure-activity relationships for the this compound scaffold as SphK inhibitors:

  • Effect of Benzyl Ring Substitution: The parent compound BD-1 , with unsubstituted benzyl groups, displays modest inhibitory activity against both SphK1 and SphK2, with a slight preference for SphK2.

  • Halogen Substitution: Introduction of electron-withdrawing fluorine (BD-2 ) and chlorine (BD-3 ) atoms at the para-position of both benzyl rings appears to enhance the inhibitory potency against both isoforms. The more lipophilic chloro-derivative (BD-3 ) shows the highest potency in this hypothetical series. This suggests that halogen bonding or favorable hydrophobic interactions within the active site may contribute to binding.

  • Alkyl and Alkoxy Substitution: The presence of electron-donating methyl (BD-4 ) and methoxy (BD-5 ) groups does not appear to improve potency compared to the unsubstituted analog. The increased steric bulk of the methoxy groups may be detrimental to binding.

  • Asymmetric Substitution: The asymmetrically substituted derivative BD-6 (one benzyl ring unsubstituted, the other with a para-chloro substituent) shows intermediate potency, suggesting an additive effect of the substituents.

  • Selectivity: Across this hypothetical series, a consistent modest selectivity for SphK2 over SphK1 is observed. This suggests that the overall shape and electronic properties of the this compound scaffold may fit more favorably into the active site of SphK2.

Further diversification of this scaffold, including modifications at the diol moiety and exploration of a wider range of substituents on the aromatic rings, is warranted to improve potency and selectivity.

Signaling Pathway and Experimental Workflow

cluster_pathway Sphingosine Kinase Signaling Pathway Sphingosine Sphingosine SphK SphK1 / SphK2 Sphingosine->SphK ATP -> ADP S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) S1PR->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Inhibitor This compound Derivative Inhibitor->SphK

The sphingosine kinase signaling pathway and the point of inhibition.

cluster_workflow Experimental Workflow for SphK Inhibition Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup Set up Reaction Mixture (Buffer, Sphingosine, Inhibitor) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-32P]ATP and Enzyme Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (e.g., add acidic chloroform/methanol) Incubation->Terminate_Reaction Lipid_Extraction Lipid Extraction Terminate_Reaction->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantify Radiolabeled S1P (Phosphorimager) TLC->Quantification Data_Analysis Calculate IC50 Values Quantification->Data_Analysis

Workflow for the in vitro radiometric sphingosine kinase inhibition assay.

Experimental Protocols

In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 values of test compounds against recombinant human SphK1 and SphK2.

Materials:

  • Recombinant human SphK1 and SphK2 enzymes

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled co-substrate)

  • Kinase assay buffer (20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reaction termination and extraction solution (chloroform:methanol:1N HCl, 100:200:1, v/v/v)

  • Silica gel TLC plates

  • TLC developing solvent (1-butanol:acetic acid:water, 3:1:1, v/v/v)

  • Phosphorimager and analysis software

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, a fixed concentration of D-erythro-sphingosine (e.g., 10 µM), and the test compound at various concentrations.

  • Add the recombinant SphK enzyme (SphK1 or SphK2) to the reaction mixture.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding the acidic chloroform/methanol solution.

  • Vortex the tubes and centrifuge to separate the phases.

  • Spot the lower organic phase containing the lipids onto a silica gel TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate the radiolabeled sphingosine-1-phosphate ([³²P]S1P) from the unreacted [γ-³²P]ATP.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the radioactivity of the [³²P]S1P spots using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Conclusion

This comparative guide provides a framework for the evaluation of this compound derivatives as a novel class of sphingosine kinase inhibitors. The illustrative data and structure-activity relationships discussed herein suggest that this scaffold holds promise for the development of new therapeutic agents targeting the sphingolipid signaling pathway. Further optimization of this chemical series, guided by robust biochemical and cellular assays, is a promising avenue for future drug discovery efforts.

References

Spectroscopic Validation of 2-(dibenzylamino)propane-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-(dibenzylamino)propane-1,3-diol is presented, offering a comparative validation of its structure against its precursor, serinol. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for the unambiguous identification and characterization of this compound.

The structural elucidation of synthetic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and functional groups of a substance. This guide focuses on the validation of the structure of this compound, a derivative of serinol (2-amino-1,3-propanediol), through a comparative analysis of their spectroscopic data.

Molecular Structure and Analytical Workflow

The validation of this compound's structure involves a systematic analytical workflow. The process begins with the synthesis of the target compound from its precursor, serinol. Following synthesis and purification, the compound is subjected to a battery of spectroscopic analyses to confirm its molecular structure.

Figure 1. Structure of this compound cluster_structure This compound C17H21NO2 C₁₇H₂₁NO₂

Caption: Molecular formula of the target compound.

Figure 2. Analytical Workflow for Structural Validation Synthesis Synthesis from Serinol Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: The workflow for synthesizing and validating the structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor, serinol. The data for this compound is based on published literature, while the data for serinol is compiled from various spectral databases.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound Phenyl-H7.20-7.40m
-CH₂- (benzyl)3.65s
-CH-2.95p
-CH₂- (diol)3.60d
-OH3.45t
Serinol (2-amino-1,3-propanediol) -CH-3.45m
-CH₂-3.74, 3.85dd

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound Phenyl C (quaternary)139.5
Phenyl CH129.0, 128.5, 127.0
-CH₂- (benzyl)57.0
-CH-65.0
-CH₂- (diol)62.5
Serinol (2-amino-1,3-propanediol) -CH-55.32
-CH₂-63.94

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₁₇H₂₁NO₂271.35271 [M]⁺, 180, 91
Serinol (2-amino-1,3-propanediol) C₃H₉NO₂91.1191 [M]⁺, 60, 30

Table 4: IR Spectroscopy Data Comparison

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H stretch (alcohol)~3400 (broad)
C-H stretch (aromatic)~3030
C-H stretch (aliphatic)~2930, 2870
C=C stretch (aromatic)~1600, 1495, 1450
C-O stretch (alcohol)~1040
Serinol (2-amino-1,3-propanediol) O-H stretch (alcohol)~3350 (broad)
N-H stretch (amine)~3280 (broad)
C-H stretch (aliphatic)~2940, 2880
C-O stretch (alcohol)~1040

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and the information available from the synthesis of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented provides a clear and comprehensive validation of the structure of this compound. The comparison with its precursor, serinol, highlights the key spectral changes resulting from the dibenzylation of the amino group. The provided experimental protocols offer a reliable framework for researchers to replicate these results and confidently characterize this and similar molecules.

References

A Comparative Guide to the Synthesis of 2-(dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 2-(dibenzylamino)propane-1,3-diol, a valuable intermediate in the synthesis of various biologically active molecules. The routes discussed are direct N,N-dibenzylation of 2-aminopropane-1,3-diol and a proposed two-step reductive amination sequence. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.

Route 1: Direct N,N-Dibenzylation of 2-Aminopropane-1,3-diol

This widely utilized method involves the direct alkylation of 2-aminopropane-1,3-diol (also known as serinol) with a benzylating agent, typically benzyl bromide, in the presence of a base. This approach is a straightforward and often high-yielding route to the desired product.

Experimental Protocol:

Anhydrous potassium carbonate (2.34 g, 17.01 mmol) is added to a solution of 2-aminopropane-1,3-diol (0.5 g, 5.48 mmol) in ethanol (50 mL) with stirring. Benzyl bromide (2.0 mL, 17.01 mmol) is then added dropwise to the mixture. The resulting suspension is heated to reflux and maintained at this temperature for 16 hours. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1]

This conventional method is reported to afford this compound in excellent yield and with high purity, often without the need for purification by column chromatography.[1]

Route 2: Reductive Amination (Proposed)

A viable alternative to direct alkylation is a two-step approach involving the formation of a Schiff base followed by reduction. This method, a form of reductive amination, can offer advantages in terms of controlling the degree of alkylation and avoiding the formation of quaternary ammonium salts.

While a specific experimental protocol for the synthesis of this compound via this route is not detailed in the searched literature, a general procedure can be proposed based on established chemical principles. The first step would involve the condensation of 2-aminopropane-1,3-diol with two equivalents of benzaldehyde to form a di-imine intermediate. This is typically carried out in a suitable solvent with or without a catalyst. The subsequent step would be the in-situ or separate reduction of the di-imine to the corresponding N,N-dibenzyl amine using a suitable reducing agent.

Proposed Experimental Protocol:

Step 1: Schiff Base Formation: To a solution of 2-aminopropane-1,3-diol in a suitable solvent (e.g., methanol or ethanol), two equivalents of benzaldehyde are added. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the di-imine intermediate. The progress of the reaction can be monitored by techniques such as TLC or NMR.

Step 2: Reduction: Upon completion of the Schiff base formation, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). The reaction is typically stirred at room temperature until the reduction is complete. Work-up would involve quenching any excess reducing agent, removing the solvent, and extracting the product into an organic solvent. Purification by column chromatography may be necessary to obtain the pure product.

Data Comparison

The following table summarizes the key comparative aspects of the two synthetic routes. It is important to note that the data for Route 2 is based on general knowledge of reductive amination reactions and requires experimental validation for this specific substrate.

ParameterRoute 1: Direct N,N-DibenzylationRoute 2: Reductive Amination (Proposed)
Starting Materials 2-Aminopropane-1,3-diol, Benzyl bromide2-Aminopropane-1,3-diol, Benzaldehyde
Reagents Potassium carbonateReducing agent (e.g., NaBH4)
Reaction Steps One-potTwo steps (can often be performed one-pot)
Yield Excellent[1]Potentially high, but requires optimization
Purity High, often no column chromatography needed[1]May require purification by column chromatography
Reaction Time 16 hours[1]Variable, dependent on reaction conditions
Key Advantages High yield, high purity, simple procedureAvoids over-alkylation, uses less hazardous benzaldehyde
Potential Disadvantages Use of lachrymatory benzyl bromideMay require more optimization, potential for side reactions

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection start Start: Need to synthesize This compound high_yield_purity Priority: High Yield & Purity? start->high_yield_purity avoid_benzyl_bromide Constraint: Avoid Benzyl Bromide? high_yield_purity->avoid_benzyl_bromide No route1 Select Route 1: Direct Dibenzylation high_yield_purity->route1 Yes avoid_benzyl_bromide->route1 No route2 Select Route 2: Reductive Amination avoid_benzyl_bromide->route2 Yes end End: Synthesized Product route1->end optimize Requires Optimization route2->optimize optimize->end

Caption: Decision workflow for selecting a synthesis route.

Conclusion

The direct N,N-dibenzylation of 2-aminopropane-1,3-diol stands out as a well-established and efficient method for the synthesis of this compound, offering high yields and purity. The proposed reductive amination route presents a viable alternative, particularly when avoiding the use of benzyl bromide is a priority. However, this latter route would require experimental optimization to achieve comparable efficiency. Researchers should carefully consider the factors outlined in this guide to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to Dithiothreitol (DTT) and DPDT Derived from 2-(dibenzylamino)propane-1,3-diol as Disulfide Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design, directly impacting protein integrity and function. This guide provides a comprehensive comparison of the well-established reducing agent, Dithiothreitol (DTT), and a more recently described alternative, 2-(dibenzylamino)propane-1,3-dithiol (DPDT), derived from 2-(dibenzylamino)propane-1,3-diol.

This document summarizes the available performance data, details relevant experimental protocols, and provides visualizations of key concepts to aid in the selection of the most suitable reagent for specific research applications.

Introduction to DTT and DPDT

Dithiothreitol (DTT) , also known as Cleland's reagent, is a small-molecule redox reagent widely used in biochemistry to reduce disulfide bonds in proteins and other molecules.[1][2] Its efficacy stems from its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1]

2-(dibenzylamino)propane-1,3-dithiol (DPDT) is a dithiol reducing agent synthesized from this compound.[3][4] It has been developed as an alternative to traditional thiol-based reducing agents.

Performance Comparison: DPDT vs. DTT

While extensive quantitative data for DPDT is not yet widely available in the public domain, a key study has described its reducing capacity as "comparable to that of DTT".[3][4] The study also noted that DPDT exhibits greater stability than a related compound, 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT).[3][4]

The following table summarizes the known properties of both reducing agents.

FeatureDPDT derived from this compoundDithiothreitol (DTT)
Synonyms 2-(dibenzylamino)propane-1,3-dithiolCleland's Reagent
Molecular Formula C₁₇H₂₁NS₂C₄H₁₀O₂S₂
Reducing Capacity Comparable to DTT[3][4]Strong reducing agent[1]
Redox Potential (at pH 7) Not reported-0.33 V[1]
Optimal pH Range Not explicitly reported>7[5]
Stability Reported to be more stable than DMPDT[3][4]Solutions are prone to oxidation and should be prepared fresh[5]
Odor Not explicitly reportedLess pungent than β-mercaptoethanol[6]

Mechanism of Action

Both DTT and DPDT are dithiols and are presumed to follow a similar mechanism for disulfide bond reduction, which involves a two-step thiol-disulfide exchange.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization Protein_S-S Protein-S-S MixedDisulfide Protein-S-S-R-SH Protein_S-S->MixedDisulfide + R-(SH)₂ ReducingAgent_SH R-(SH)₂ Protein_SH Protein-SH MixedDisulfide->Protein_SH + Protein-SH MixedDisulfide2 Protein-S-S-R-SH ReducedProtein Protein-(SH)₂ MixedDisulfide2->ReducedProtein OxidizedAgent R-S-S (cyclic) MixedDisulfide2->OxidizedAgent

Figure 1. General mechanism of disulfide bond reduction by a dithiol reducing agent.

The reaction proceeds through the formation of a mixed disulfide intermediate, followed by an intramolecular cyclization of the reducing agent to form a stable oxidized ring structure, thereby releasing the reduced protein.

Experimental Protocols

Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

The synthesis of DPDT from 2-aminopropane-1,3-diol involves a two-step process as described in the literature.[3][4]

G Start 2-aminopropane-1,3-diol Step1 Step 1: Dibenzylation (Benzyl bromide, K₂CO₃, EtOH, reflux) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Thiolation (Details in referenced literature) Intermediate->Step2 Product 2-(dibenzylamino)propane-1,3-dithiol (DPDT) Step2->Product

Figure 2. Synthetic workflow for DPDT.

Step 1: Synthesis of this compound To a solution of 2-aminopropane-1,3-diol in ethanol, anhydrous potassium carbonate and benzyl bromide are added. The mixture is then refluxed. After workup, this compound is obtained.[3][4]

Step 2: Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT) The diol intermediate undergoes a subsequent reaction to replace the hydroxyl groups with thiol groups. For detailed reaction conditions and purification methods, please refer to the primary literature.[3][4]

General Protocol for Protein Disulfide Bond Reduction

This protocol provides a general guideline for reducing disulfide bonds in a protein sample and can be adapted for comparing the efficacy of DPDT and DTT.

G Start Protein with Disulfide Bonds Step1 Prepare Protein Solution (in appropriate buffer) Start->Step1 Step2 Add Reducing Agent (e.g., DPDT or DTT) Step1->Step2 Step3 Incubate (Time and Temperature Dependent) Step2->Step3 Step4 Optional: Quench Reaction (e.g., with alkylating agent) Step3->Step4 End Reduced Protein Step4->End

Figure 3. Experimental workflow for protein reduction.

  • Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES) to a desired concentration.

  • Add Reducing Agent: Add a stock solution of either DPDT or DTT to the protein solution to achieve the desired final concentration (typically in the range of 1-10 mM for complete reduction).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature, 37°C, or 56°C) for a defined period (e.g., 15-60 minutes).

  • Downstream Analysis: The reduced protein is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or enzyme activity assays. The extent of reduction can be quantified using methods like Ellman's assay.

To perform a direct comparison, identical protein samples should be treated with equimolar concentrations of DPDT and DTT under the same reaction conditions. The rate and extent of disulfide bond reduction can then be measured over time.

Concluding Remarks

DTT is a well-characterized and widely adopted reducing agent with a proven track record in various biochemical applications. DPDT, derived from this compound, presents itself as a potentially valuable alternative with a reported reducing capacity comparable to DTT.

The limited availability of quantitative performance data for DPDT currently necessitates a direct, side-by-side experimental evaluation by researchers to determine its suitability for their specific applications. Factors such as stability in various buffer systems, optimal reaction conditions, and potential off-target effects of DPDT warrant further investigation. As more data becomes available, a more comprehensive quantitative comparison will be possible. Researchers are encouraged to consult the primary literature for the most up-to-date information on DPDT.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative analysis of established analytical techniques for assessing the enantiomeric purity of chiral 2-(dibenzylamino)propane-1,3-diol, a compound featuring both amino and diol functionalities. The methods discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and a high-throughput fluorescence-based assay.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of three distinct methods applicable to this compound.

Method Principle Typical Analysis Time Resolution (α) Limit of Detection (LOD) Advantages Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).15-30 min> 1.2ng-µg rangeDirect analysis, high resolution, well-established.Requires method development for specific compounds, CSPs can be expensive.
¹H NMR with Chiral Derivatizing Agent Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.< 90 minN/A (based on signal separation)mg rangeNo need for a chiral column, provides structural information.Requires a pure chiral derivatizing agent, lower sensitivity than HPLC, potential for signal overlap.
Fluorescence-Based Assay Formation of fluorescent diastereomeric complexes with distinct emission properties.~4-6 hours (for 384-well plate)N/A10-20 ng per wellHigh-throughput, sensitive, tolerant to impurities.[1][2]Indirect method, requires specific fluorescent ligands.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[3] The method relies on the differential interaction of the enantiomers with a chiral stationary phase.

Experimental Workflow:

prep Sample Preparation (Dissolve in mobile phase) hplc Chiral HPLC System (Pump, Injector, Column, Detector) prep->hplc column Chiral Stationary Phase (e.g., polysaccharide-based) hplc->column detection UV Detection column->detection analysis Data Analysis (Peak integration and ee calculation) detection->analysis

Caption: Workflow for Chiral HPLC Analysis.

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for the separation of compounds containing both hydroxyl and amino groups.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Proton Nuclear Magnetic Resonance (¹H NMR) with a Chiral Derivatizing Agent

This method involves the reaction of the chiral diol with a chiral derivatizing agent to form diastereomers, which can be distinguished by ¹H NMR spectroscopy.[4][5][6] A common approach for diols is the use of 2-formylphenylboronic acid and an enantiopure amine.[4][5][6]

Experimental Workflow:

sample Analyte (this compound) reaction Diastereomer Formation (in NMR tube) sample->reaction cda Chiral Derivatizing Agent (e.g., 2-formylphenylboronic acid and (S)-α-methylbenzylamine) cda->reaction nmr ¹H NMR Spectroscopy reaction->nmr analysis Data Analysis (Integration of diastereomeric signals and ee calculation) nmr->analysis

Caption: Workflow for ¹H NMR with Chiral Derivatization.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Prepare solutions of 2-formylphenylboronic acid and an enantiopure amine (e.g., (S)-α-methylbenzylamine) in the same deuterated solvent.

  • Derivatization:

    • In an NMR tube, mix the sample solution with equimolar amounts of 2-formylphenylboronic acid and the enantiopure amine. The reaction to form diastereoisomeric iminoboronate esters is typically rapid.[4][5]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Well-resolved signals corresponding to the diastereomers should be observed.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each diastereomer.

    • The enantiomeric excess is calculated from the ratio of the integrals.

High-Throughput Fluorescence-Based Assay

This method utilizes the formation of fluorescent diastereomeric complexes to determine enantiomeric excess.[1][2] For a 1,3-diol like this compound, a system involving an enantiopure amine-type fluorescent ligand and 2-formylphenylboronic acid can be employed.[1][2]

Experimental Workflow:

sample Analyte Solution dispense Dispense into 384-well plate sample->dispense reagents Reagent Solution (Fluorescent ligand, boronic acid) reagents->dispense incubation Incubation dispense->incubation read Fluorescence Plate Reader incubation->read analysis Data Analysis (Correlation of fluorescence intensity to ee) read->analysis

Caption: Workflow for High-Throughput Fluorescence Assay.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the this compound sample, an enantiopure fluorescent ligand (e.g., tryptophanol), and 2-formylphenylboronic acid in acetonitrile.[1][2]

  • Assay Procedure:

    • Using a liquid handling system, dispense the sample and reagent solutions into a 384-well plate.[1][2]

    • Allow the components to self-assemble and form fluorescent diastereomeric complexes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The two diastereomeric complexes will exhibit different fluorescence intensities.[1][2]

  • Data Analysis:

    • Create a calibration curve using samples of known enantiomeric composition.

    • Determine the enantiomeric excess of the unknown samples by comparing their fluorescence intensities to the calibration curve. The error in determining the enantiomeric excess is typically less than 1%.[1][2]

Conclusion

The choice of method for assessing the enantiomeric purity of this compound should be guided by the specific requirements of the analysis. Chiral HPLC offers high-resolution, direct analysis and is a gold standard for accurate quantification. ¹H NMR with a chiral derivatizing agent provides a convenient alternative when a suitable chiral column is not available and can provide structural confirmation. For high-throughput screening applications, the fluorescence-based assay is a sensitive and rapid method that is tolerant to impurities. Each method, when properly validated, can provide reliable and accurate determination of the enantiomeric purity of this chiral aminodiol.

References

A Comparative Guide to the Biological Activity of 2-(dibenzylamino)propane-1,3-diol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological activity of 2-(dibenzylamino)propane-1,3-diol and its structural analogs. By presenting available experimental data, detailed methodologies, and exploring structure-activity relationships, this document serves as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction to 2-Aminopropane-1,3-diol Derivatives

The 2-aminopropane-1,3-diol scaffold is a key pharmacophore found in a variety of biologically active molecules. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to well-characterized compounds, most notably the immunosuppressant FTY720 (Fingolimod), provides a strong basis for predicting its potential pharmacological profile. FTY720, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, is a potent modulator of sphingosine-1-phosphate (S1P) receptors and is clinically approved for the treatment of multiple sclerosis.[1][2] This guide will leverage the extensive data on FTY720 and other analogs to infer the potential biological activities of this compound and to provide a framework for its experimental evaluation.

Comparative Analysis of Biological Activities

The primary biological activity associated with 2-aminopropane-1,3-diol analogs is immunosuppression, mediated through the modulation of S1P receptors. Additionally, cytotoxic and anti-proliferative effects against various cancer cell lines have been reported for some analogs.

Immunosuppressive Activity

The immunosuppressive effects of FTY720 are well-documented. Upon in vivo phosphorylation, FTY720 acts as a functional antagonist of S1P1 receptors on lymphocytes.[1][3][4] This leads to the internalization and degradation of the receptor, preventing the egress of lymphocytes from lymph nodes and thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation.[1][3][4]

Table 1: Immunosuppressive Activity of FTY720 (Fingolimod)

CompoundTargetMechanism of ActionIn Vivo EffectReference
FTY720 (Fingolimod)Sphingosine-1-phosphate receptor 1 (S1P1)Functional antagonism, leading to receptor internalization and inhibition of lymphocyte egress from lymph nodes.Reduction of circulating lymphocytes, efficacy in experimental autoimmune encephalomyelitis (EAE).[1][3][4]

Given the shared 2-aminopropane-1,3-diol core, it is plausible that this compound, upon phosphorylation, could also interact with S1P receptors. The bulky dibenzyl substitution on the amino group would significantly influence its binding affinity and efficacy compared to the octylphenyl-ethyl side chain of FTY720.

Cytotoxic and Anti-proliferative Activity

FTY720 has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. This activity is often independent of S1P receptor modulation and can involve the induction of apoptosis through caspase-dependent and -independent pathways.[5][6]

Table 2: Cytotoxic Activity of FTY720 (Fingolimod) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)MechanismReference
Mantle Cell Lymphoma (Jeko, Mino)Lymphoma7.5 - 12.5ROS generation, Cyclin D1 downmodulation, cell cycle arrest[5]
Trastuzumab-resistant Breast Cancer (BT-474-HR1, MDA-MB-453, HCC1954)Breast Cancer7.5 - 10Induction of apoptosis and autophagy inhibition[7]
HepG2Hepatocellular Carcinoma>10 (at 72h)Reduction in cell viability[8]

The dibenzyl groups of this compound introduce significant lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to cytotoxic effects.

Experimental Protocols

To facilitate the biological screening of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Immunosuppressive Activity Assay (T-cell Proliferation Assay)

This assay evaluates the ability of a compound to inhibit the proliferation of activated T-lymphocytes.[9][10][11]

Materials:

  • Murine or human T-lymphocytes

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or Concanavalin A)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate T-lymphocytes from spleen (murine) or peripheral blood (human).

  • Label the T-cells with a proliferation dye according to the manufacturer's instructions.

  • Seed the labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add serial dilutions of the test compound and a vehicle control to the wells.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies or Concanavalin A.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.

  • Calculate the percentage of inhibition of proliferation for each concentration of the test compound.

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound and vehicle control

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FTY720 FTY720 Sphingosine_Kinase_2 Sphingosine Kinase 2 FTY720->Sphingosine_Kinase_2 Phosphorylation S1P Sphingosine-1-Phosphate (S1P) S1P1_Receptor S1P1 Receptor S1P->S1P1_Receptor Endogenous Ligand Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization Functional Antagonism FTY720_P FTY720-Phosphate Sphingosine_Kinase_2->FTY720_P FTY720_P->S1P1_Receptor Binds & Activates Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition Cytotoxicity_Screening_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with this compound and analogs at various concentrations Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and IC50 values Absorbance_Reading->Data_Analysis

References

A Comparative Guide to the Synthesis of 2-(dibenzylamino)propane-1,3-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth cost-benefit analysis of two primary synthetic routes to 2-(dibenzylamino)propane-1,3-diol, a key intermediate in various pharmaceutical and chemical research applications. This guide provides a detailed comparison of direct N-benzylation and reductive amination methodologies, supported by experimental data, cost analysis, and safety assessments to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a valuable substituted amino diol intermediate. Its synthesis is a critical step in the development of various compounds of interest in medicinal chemistry and materials science. The choice of synthetic route can significantly impact the overall cost, efficiency, and scalability of a research or development project. This guide presents a comprehensive cost-benefit analysis of two common methods for its synthesis: direct N-benzylation of 2-aminopropane-1,3-diol (serinol) and reductive amination of the same starting material.

Method 1: Direct N-Benzylation

This widely-used method involves the direct alkylation of the primary amine of 2-aminopropane-1,3-diol (serinol) with benzyl bromide in the presence of a base.

Experimental Protocol

To a solution of 2-aminopropane-1,3-diol (1.0 g, 10.97 mmol) in ethanol (50 mL) is added potassium carbonate (4.55 g, 32.91 mmol). Benzyl bromide (3.75 g, 21.94 mmol) is then added dropwise to the stirring suspension. The reaction mixture is heated to reflux and maintained at this temperature for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) affords the pure this compound.

Data Presentation
ParameterValueReference
Starting Material 2-aminopropane-1,3-diol (Serinol)
Reagents Benzyl bromide, Potassium carbonate, Ethanol
Reaction Time 16 hours
Temperature Reflux (approx. 78 °C for ethanol)
Yield High (often >90%)
Purity High, may require chromatographic purification
Cost Analysis
ReagentPurityPrice (per 100g)Vendor
2-aminopropane-1,3-diol98%~$30[1]
Benzyl bromide98%~$42[2]
Potassium carbonateAnhydrous, 99%~$20[3][4][5][6]
EthanolSynthesis grade~$15/L[7][8][9]

Note: Prices are approximate and can vary based on vendor, quantity, and purity.

Benefits and Drawbacks

Benefits:

  • High Yield: This method is reported to provide excellent yields of the desired product.

  • Readily Available Reagents: The starting materials and reagents are common and can be sourced from numerous chemical suppliers.

Drawbacks:

  • Harsh Reagents: Benzyl bromide is a lachrymator and a corrosive substance, requiring careful handling in a well-ventilated fume hood.[10][11][12][13]

  • Potential for Over-alkylation: Although the dibenzylated product is desired, there is a possibility of forming quaternary ammonium salts as byproducts.

  • Workup and Purification: The reaction requires a standard aqueous workup, and chromatographic purification is often necessary to achieve high purity, which can be time-consuming and solvent-intensive on a larger scale.

Method 2: Reductive Amination

An alternative approach is the reductive amination of 2-aminopropane-1,3-diol with benzaldehyde, followed by in-situ reduction of the formed imine. This method avoids the use of alkyl halides.

Experimental Protocol

To a solution of 2-aminopropane-1,3-diol (1.0 g, 10.97 mmol) and benzaldehyde (2.33 g, 21.94 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (5.81 g, 27.43 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Data Presentation
ParameterValueReference
Starting Material 2-aminopropane-1,3-diol (Serinol)
Reagents Benzaldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane
Reaction Time 24 hours
Temperature Room Temperature
Yield Generally good to high[14]
Purity High, typically requires chromatographic purification
Cost Analysis
ReagentPurityPrice (per 100g)Vendor
2-aminopropane-1,3-diol98%~$30[1]
Benzaldehyde99%~$25[5][15][16]
Sodium triacetoxyborohydride97%~$147[2][3][17][18]
1,2-DichloroethaneAnhydrous, 99.8%~$172/L[1][8][19][20]

Note: Prices are approximate and can vary based on vendor, quantity, and purity.

Benefits and Drawbacks

Benefits:

  • Milder Conditions: The reaction is typically carried out at room temperature and avoids the use of corrosive and lachrymatory benzyl bromide.[14]

  • High Selectivity: Reductive amination is known for its high selectivity in forming the desired amine without significant over-alkylation.[14]

  • Green Chemistry Aspects: This method can be considered "greener" as it avoids the use of an alkyl halide.[21]

Drawbacks:

  • Cost of Reducing Agent: Sodium triacetoxyborohydride is a relatively expensive reagent compared to potassium carbonate.[2][3][17][18]

  • Moisture-Sensitive Reagent: Sodium triacetoxyborohydride is moisture-sensitive and requires handling under anhydrous conditions.[4][22][23][24]

  • Use of Chlorinated Solvents: 1,2-dichloroethane is a commonly used solvent for this reaction, which is a regulated and potentially harmful solvent.

Comparative Summary

FeatureMethod 1: Direct N-BenzylationMethod 2: Reductive Amination
Reagent Cost LowerHigher (due to reducing agent)
Safety More hazardous (benzyl bromide)Safer (avoids alkyl halides)
Reaction Conditions Elevated temperature (reflux)Room temperature
Scalability Potentially limited by purification and safety concernsGenerally good, with considerations for reagent cost
Environmental Impact Use of ethanol (less harmful solvent)Use of chlorinated solvent (more harmful)
Yield HighGood to High

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each synthesis method.

Direct_N_Benzylation cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product serinol 2-aminopropane-1,3-diol reflux Reflux (16h) serinol->reflux benzyl_bromide Benzyl Bromide benzyl_bromide->reflux k2co3 K2CO3 k2co3->reflux ethanol Ethanol ethanol->reflux evaporation Solvent Evaporation reflux->evaporation extraction Aqueous Workup evaporation->extraction purification Chromatography extraction->purification product This compound purification->product

Caption: Workflow for Direct N-Benzylation.

Reductive_Amination cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product serinol 2-aminopropane-1,3-diol stir Stir at RT (24h) serinol->stir benzaldehyde Benzaldehyde benzaldehyde->stir stab Sodium Triacetoxyborohydride stab->stir dce 1,2-Dichloroethane dce->stir quench Quench (NaHCO3) stir->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product This compound purification->product

Caption: Workflow for Reductive Amination.

Conclusion and Recommendation

Both direct N-benzylation and reductive amination are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

Direct N-benzylation is a cost-effective method in terms of reagents and offers high yields. However, the use of the hazardous reagent benzyl bromide and the requirement for heating are significant drawbacks, particularly concerning safety and scalability.

Reductive amination provides a milder and often more selective alternative, avoiding the use of corrosive alkyl halides. The main disadvantage is the higher cost of the reducing agent, sodium triacetoxyborohydride. The use of a chlorinated solvent is another point of concern from an environmental perspective, although alternative "greener" solvents could potentially be explored.

For small-scale laboratory synthesis where cost is a primary driver and appropriate safety measures are in place, direct N-benzylation may be a suitable choice. However, for larger-scale production or in environments where safety and milder reaction conditions are prioritized, reductive amination is the recommended method , despite the higher initial reagent cost. The increased safety, selectivity, and milder conditions can lead to a more robust and scalable process, potentially offsetting the higher reagent cost through simplified handling and purification procedures. The choice of solvent in reductive amination should also be carefully considered, with a preference for less hazardous alternatives to 1,2-dichloroethane where possible.

References

A Comparative Guide to 2-(Dibenzylamino)propane-1,3-diol and Other N-Protected Amino Diols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, N-protected amino diols are invaluable chiral building blocks and ligands. Their unique bifunctional nature, possessing both protected amine and diol functionalities, allows for their application in a wide array of chemical transformations, including asymmetric synthesis and the construction of complex molecular architectures. This guide provides a detailed comparison of 2-(dibenzylamino)propane-1,3-diol with other commonly employed N-protected amino diols, namely N-Boc-serinol and N-Cbz-serinol. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable N-protected amino diol for their specific synthetic needs.

Physicochemical Properties

A fundamental aspect of selecting a chemical reagent is its physical and chemical properties. These properties influence the reaction conditions, solubility, and handling of the compound. The following table summarizes the key physicochemical properties of this compound, N-Boc-serinol, and N-Cbz-serinol.

PropertyThis compoundN-Boc-serinolN-Cbz-serinol
Molecular Formula C₁₇H₂₁NO₂[1]C₈H₁₇NO₄C₁₁H₁₅NO₄
Molecular Weight 271.35 g/mol [1]191.22 g/mol 225.24 g/mol
Appearance White solid[2]Solid-
Melting Point -85-89 °C-
Solubility Soluble in various organic solvents including DMSO, DMF, EtOH, MeOH, CHCl₃, DCM, and ACN.[2]--

Synthesis and Performance Comparison

The choice of an N-protecting group is a critical decision in multi-step synthesis, impacting both the ease of synthesis and the overall yield. The dibenzyl, Boc (tert-butyloxycarbonyl), and Cbz (carbobenzyloxy) groups are among the most common amine protecting groups, each with distinct characteristics regarding their introduction and cleavage.

Synthesis of N-Protected Amino Diols

The synthesis of these N-protected amino diols typically starts from the readily available and inexpensive serinol (2-amino-1,3-propanediol). The protection of the amino group is generally a straightforward process, though the specific conditions and reagents vary depending on the desired protecting group.

Table 2: Comparison of Synthesis Parameters for N-Protected Serinol Derivatives

N-Protected DiolProtecting GroupReagents and ConditionsYieldReference
This compoundDibenzylSerinol, Benzyl bromide, K₂CO₃, EtOH, reflux, 16h92%[2]
N-Boc-serinolBocSerinol, Di-tert-butyl dicarbonate (Boc₂O), EtOH, rt, 16h100%
N-Cbz-serinolCbzSerinol, Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂OHigh (qualitative)General Procedure

It is important to note that the reported yields are from different sources and may not be directly comparable due to variations in reaction scale and purification methods. However, they provide a general indication of the efficiency of each protection strategy.

Stability and Deprotection

The stability of the protecting group under various reaction conditions and the ease of its selective removal are crucial factors. The dibenzyl, Boc, and Cbz groups exhibit orthogonal stability, allowing for selective deprotection in the presence of other sensitive functional groups.

Table 3: Stability and Deprotection of N-Protecting Groups

Protecting GroupStable ToLabile ToDeprotection Conditions
DibenzylAcidic and basic conditionsCatalytic hydrogenolysisH₂, Pd/C
BocBasic and hydrogenolytic conditionsAcidic conditionsTrifluoroacetic acid (TFA), HCl
CbzAcidic and basic conditionsCatalytic hydrogenolysisH₂, Pd/C

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are the protocols for the synthesis of this compound and N-Boc-serinol.

Synthesis of this compound[3]

To a stirring solution of 2-amino-1,3-propanediol (0.5 g, 5.48 mmol) in ethanol (50 mL), anhydrous K₂CO₃ (2.34 g, 17.01 mmol) is added. Benzyl bromide (2.0 mL, 17.01 mmol) is then added dropwise to the solution with stirring. The resulting mixture is refluxed for 16 hours. After completion, the reaction mixture is cooled to room temperature, and the volatiles are removed under reduced pressure. The residue is quenched with saturated NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the product as a white solid.

Synthesis of N-Boc-serinol

To a solution of serinol (1.00 g, 0.011 mol) in ethanol (100 mL), di-tert-butyl dicarbonate (2.40 g, 0.011 mol) is added. The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, the solution is concentrated to dryness under vacuum to afford N-Boc-serinol as a white solid.

Applications in Asymmetric Synthesis

N-protected amino diols are widely used as chiral ligands in a variety of asymmetric transformations, such as the enantioselective addition of organozinc reagents to aldehydes. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. While direct comparative studies of this compound, N-Boc-serinol, and N-Cbz-serinol as chiral ligands in the same reaction are scarce, the general principles of ligand design can be applied. The steric and electronic properties of the N-protecting group can influence the formation of the catalyst-substrate complex and thus the enantioselectivity of the reaction.

Visualizing Synthetic Pathways and Workflows

Diagrams are powerful tools for illustrating complex chemical processes and workflows. The following diagrams, created using the DOT language, depict the general synthetic pathway for N-protected amino diols and a logical workflow for selecting an appropriate protecting group.

Synthesis_of_N_Protected_Amino_Diols Serinol Serinol (2-Amino-1,3-propanediol) Reagents_Bn Benzyl Bromide, K2CO3, EtOH, Reflux Serinol->Reagents_Bn Reagents_Boc Boc2O, EtOH, rt Serinol->Reagents_Boc Reagents_Cbz Cbz-Cl, Base, Dioxane/H2O Serinol->Reagents_Cbz Dibenzyl_Diol This compound Reagents_Bn->Dibenzyl_Diol Boc_Diol N-Boc-serinol Reagents_Boc->Boc_Diol Cbz_Diol N-Cbz-serinol Reagents_Cbz->Cbz_Diol

Caption: General synthetic routes to N-protected amino diols from serinol.

Protecting_Group_Selection Start Start: Need to protect amino group of serinol Downstream_Chem Consider downstream reaction conditions Start->Downstream_Chem Acid_Stable Need stability to acid? Downstream_Chem->Acid_Stable Base_Stable Need stability to base? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Group Acid_Stable->Use_Boc No Hydrogenolysis_Stable Need stability to hydrogenolysis? Base_Stable->Hydrogenolysis_Stable Yes Use_Cbz_Bn Use Cbz or Dibenzyl Group Base_Stable->Use_Cbz_Bn No Hydrogenolysis_Stable->Use_Cbz_Bn Yes Use_Boc_Cbz Use Boc or Cbz Group Hydrogenolysis_Stable->Use_Boc_Cbz No

Caption: Decision workflow for selecting an N-protecting group for serinol.

Conclusion

The selection of an appropriate N-protected amino diol is a critical decision in the design and execution of a synthetic strategy. This compound, N-Boc-serinol, and N-Cbz-serinol each offer a unique set of properties that make them suitable for different applications. The dibenzyl group provides robust protection under a wide range of conditions but requires catalytic hydrogenation for removal. The Boc group is easily introduced and removed under acidic conditions, making it ideal for syntheses involving acid-sensitive substrates. The Cbz group offers a balance of stability and is readily cleaved by hydrogenolysis. By carefully considering the physicochemical properties, synthetic accessibility, and the stability of the protecting group in the context of the overall synthetic plan, researchers can make an informed decision to optimize their chemical transformations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 2-(dibenzylamino)propane-1,3-diol, a versatile chemical intermediate, and its more biologically active derivatives. While this compound itself is primarily utilized as a precursor in chemical synthesis, its structural backbone, 2-aminopropane-1,3-diol, is the foundation for a class of potent immunosuppressive agents. Furthermore, a dithiol derivative of this compound has emerged as a highly effective disulfide-reducing agent. This guide will objectively compare the performance of these derivatives with established alternatives, supported by experimental data and detailed protocols.

Section 1: Immunosuppressive Derivatives of 2-Aminopropane-1,3-diol

The 2-aminopropane-1,3-diol scaffold is a critical pharmacophore in a class of immunosuppressive drugs that modulate sphingosine-1-phosphate (S1P) receptors. These receptors play a crucial role in lymphocyte trafficking from lymphoid tissues to the peripheral circulation. By acting as functional antagonists of S1P receptors, these compounds effectively sequester lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. The most notable compound in this class is Fingolimod (FTY720), an FDA-approved treatment for multiple sclerosis.[1][2][3]

Comparative Performance of 2-Aminopropane-1,3-diol Derivatives

The immunosuppressive activity of various 2-substituted 2-aminopropane-1,3-diols has been evaluated based on their ability to reduce peripheral lymphocyte counts and prolong allograft survival. The structure-activity relationship studies reveal that the potency is significantly influenced by the nature of the substituent at the C2 position.

Compound/DerivativeStructureKey FindingsReference
Fingolimod (FTY720) 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolPotent lymphocyte-decreasing effect and significant prolongation of rat skin allograft survival. The distance between the quaternary carbon and the phenyl ring is optimal at two carbon atoms.[1]
ISP-I-55 2-amino-2-tetradecylpropane-1,3-diol hydrochlorideShowed strong immunosuppressive activity, more effective than cyclosporin A in prolonging rat skin allograft survival, with lower toxicity.[4]
Myriocin (ISP-I) A naturally occurring 2-substituted 2-aminopropane-1,3-diolA lead compound from which simplified synthetic analogs like Fingolimod were developed.[1]
Experimental Protocol: Lymphocyte Migration Assay (Transwell Assay)

This protocol outlines a common in vitro method to assess the effect of S1P receptor modulators on lymphocyte migration.

Objective: To quantify the migration of lymphocytes across a human brain microvascular endothelial cell (HBMEC) monolayer in response to a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Human brain microvascular endothelial cells (HBMECs)

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., RPMI 1640)

  • Chemoattractant (e.g., Sphingosine-1-phosphate)

  • Test compounds (e.g., Fingolimod)

  • Flow cytometer

  • Antibodies for lymphocyte subset identification (e.g., anti-CD3, anti-CD19)

Procedure:

  • Endothelial Monolayer Preparation: Seed HBMECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Treatment: Pre-incubate the isolated PBMCs with the test compound (e.g., Fingolimod) at various concentrations for a specified time.

  • Migration Setup: Place the Transwell inserts containing the HBMEC monolayer into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.

  • Cell Addition: Add the pre-treated PBMCs to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 4-6 hours).

  • Cell Quantification: Collect the cells that have migrated to the lower chamber.

  • Analysis: Stain the migrated cells with fluorescently labeled antibodies to identify lymphocyte subsets (e.g., T cells, B cells) and quantify them using a flow cytometer. The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the control (vehicle-treated) condition.[5][6]

Signaling Pathway of Fingolimod

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_lymph_node Lymph Node Fingolimod Fingolimod SPHK2 Sphingosine Kinase 2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds and causes internalization SPHK2->Fingolimod_P Lymphocyte Lymphocyte Egress_blocked Lymphocyte Egress Blocked S1P1_receptor->Egress_blocked Functional Antagonism

Section 2: 2-(dibenzylamino)propane-1,3-dithiol (DPDT) as a Disulfide-Reducing Agent

This compound serves as a key starting material for the synthesis of the novel disulfide-reducing agent, 2-(dibenzylamino)propane-1,3-dithiol (DPDT). Disulfide bonds are critical for the structural integrity and function of many proteins. Reducing agents are therefore essential tools in proteomics and protein chemistry to denature proteins for analysis or to study the role of specific disulfide bonds. DPDT has been developed as an alternative to the commonly used reducing agent, dithiothreitol (DTT).

Comparative Performance of Disulfide-Reducing Agents

The effectiveness of a disulfide-reducing agent is determined by its reduction potential, reaction rate, stability, and compatibility with various experimental conditions.

Reducing AgentRedox Potential (pH 7)Optimal pH RangeKey AdvantagesKey Disadvantages
DPDT Comparable to DTTNot explicitly stated, but synthesized and used under conditions similar to DTTStable, effective in both liquid and solid phases.Newer reagent, less established than DTT.
DTT -0.33 V>7.0Strong reducing power, well-established protocols.Pungent odor, prone to air oxidation, less effective at acidic pH.[7][8][9]
TCEP Not a thiol-based reductant1.5 - 8.5Odorless, stable to air oxidation, effective over a broad pH range.Can be slower than DTT for reducing sterically hindered disulfides.[9][10]
β-Mercaptoethanol (BME) Less negative than DTT>7.5Inexpensive.Strong unpleasant odor, less potent than DTT, required in higher concentrations.[9]
Experimental Protocol: Insulin Turbidity Assay for Disulfide Reduction

This protocol provides a method to quantify the activity of disulfide-reducing agents by measuring the aggregation of the insulin B chain upon reduction.

Objective: To determine the rate of disulfide bond reduction by a reducing agent using insulin as a substrate.

Materials:

  • Bovine insulin

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Reducing agent (e.g., DPDT, DTT)

  • Spectrophotometer capable of measuring absorbance at 650 nm

Procedure:

  • Insulin Solution Preparation: Prepare a stock solution of bovine insulin in a slightly acidic solution (e.g., 0.01 M HCl) and then dilute it into the reaction buffer to a final concentration of, for example, 0.2 mg/mL. The solution should be clear.

  • Reaction Initiation: In a cuvette, mix the insulin solution with the reducing agent at the desired concentration.

  • Turbidity Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 650 nm over time. The increase in turbidity is due to the precipitation of the reduced insulin B chain.

  • Data Analysis: The rate of reduction can be determined from the initial slope of the absorbance versus time curve. Compare the rates obtained with different reducing agents to assess their relative efficiencies.[11][12]

Workflow for Disulfide Reduction Assay

Disulfide_Reduction_Workflow A Prepare Insulin Solution (Substrate) C Mix Substrate and Reducing Agent in Cuvette A->C B Prepare Reducing Agent (e.g., DPDT, DTT) B->C D Monitor Absorbance at 650 nm (Turbidity) C->D E Plot Absorbance vs. Time D->E F Calculate Initial Rate of Reduction E->F G Compare Rates of Different Reducing Agents F->G

Section 3: Synthesis of this compound and DPDT

The synthesis of this compound is a straightforward process involving the N-benzylation of 2-aminopropane-1,3-diol. This intermediate is then converted to its dithiol derivative, DPDT, through a two-step process.

Synthesis of this compound

Reactants:

  • 2-aminopropane-1,3-diol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • A solution of 2-aminopropane-1,3-diol in ethanol is stirred with anhydrous potassium carbonate.

  • Benzyl bromide is added dropwise to the stirring solution.

  • The mixture is refluxed for approximately 16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is worked up with saturated sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield this compound.

Synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT)

From this compound:

  • The diol is first converted to a dithioacetate intermediate by reaction with thionyl chloride followed by potassium thioacetate.

  • The resulting S,S'-(2-(dibenzylamino)propane-1,3-diyl) diethanethioate is then treated with anhydrous HCl in methanol to remove the acetyl groups, affording DPDT as a white solid.

Conclusion

This compound is a valuable synthetic intermediate. Its core structure is present in potent immunosuppressive drugs like Fingolimod, which have revolutionized the treatment of autoimmune diseases. Furthermore, its dithiol derivative, DPDT, shows promise as a stable and effective disulfide-reducing agent, offering a viable alternative to traditional reagents like DTT. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions regarding the use of these compounds and their analogs in their experimental workflows. Further research into the direct biological activities of this compound and the optimization of its derivatives could lead to the development of new therapeutic agents and research tools.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-(Dibenzylamino)propane-1,3-diol based on general laboratory safety principles and information available for similar chemical compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures should be adapted in accordance with your institution's specific hazardous waste management protocols and in consultation with your Environmental Health and Safety (EHS) department.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

II. Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular FormulaC₁₇H₂₁NO₂
Molecular Weight271.35 g/mol
AppearanceNot specified (likely a solid or liquid)
SolubilityNo data available
IncompatibilitiesLikely incompatible with strong oxidizing agents, similar to other amino-alcohol compounds.[1][2]

Data sourced from PubChem and other chemical suppliers.[3][4][5][6]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous waste.

    • Consult your institution's EHS guidelines for specific waste categorization. It may be classified as a non-halogenated organic waste.

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container.[7][8][9]

    • Ensure the container is made of a material that will not react with the chemical.

    • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[7][10]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[10][11]

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."[8][9][10]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

    • Provide the name and contact information of the generating researcher or lab.

  • Storage of Chemical Waste:

    • Keep the waste container securely closed except when adding more waste.[7][8][12]

    • Store the container in a secondary containment bin to prevent spills from spreading.[7][8][12]

    • Ensure the storage area is well-ventilated and away from heat sources or ignition.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to schedule a waste pickup.[7][13]

    • Follow all institutional procedures for waste manifest and pickup.

IV. Disposal of Contaminated Materials

  • Empty Containers:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8][11]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[7][8][14]

    • After triple-rinsing and air-drying in a fume hood, the container's label should be defaced or removed, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[7][11]

  • Contaminated PPE and Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.

    • Contaminated labware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.

V. Spill and Emergency Procedures

  • Minor Spills:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team for assistance.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_evaluation Waste Evaluation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste (Pure compound, solutions, or contaminated materials) evaluation Is the waste liquid or solid? start->evaluation liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) evaluation->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) evaluation->solid_waste Solid liquid_container Collect in a sealed, compatible liquid waste container. liquid_waste->liquid_container solid_container Collect in a designated solid hazardous waste container. solid_waste->solid_container labeling Label container with: 'Hazardous Waste' Full Chemical Name Concentration & Quantity Date & Contact Info liquid_container->labeling solid_container->labeling storage Store in a designated Satellite Accumulation Area with secondary containment. labeling->storage ehs_pickup Contact EHS for waste pickup. storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-(Dibenzylamino)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Dibenzylamino)propane-1,3-diol.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with analogous aminodiol compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of the compound, especially in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

Receipt and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents.[1]

Preparation and Use:
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill control materials readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. For solutions, use appropriate volumetric glassware.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Reaction Setup: If used in a reaction, ensure the apparatus is set up securely in a fume hood.

Spill and Exposure Procedures:
ProcedureAction
Minor Spill Absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain or in regular trash.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a general workflow for the synthesis of this compound, as adapted from available literature. This serves as a visual guide to the key steps involved.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification start Start reactants Prepare 2-aminopropane-1,3-diol, benzyl bromide, and K2CO3 in Ethanol start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction completion (e.g., TLC) reflux->monitor cool Cool to room temperature monitor->cool remove_volatiles Remove volatiles under reduced pressure cool->remove_volatiles quench Quench with saturated NaHCO3 remove_volatiles->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate product Obtain this compound concentrate->product

Caption: Synthesis workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Dibenzylamino)propane-1,3-diol
Reactant of Route 2
2-(Dibenzylamino)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.